2-Nitrobenzenesulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nitrobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTDMFJYBAURQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5S | |
| Record name | NITROBENZENESULFONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601033533 | |
| Record name | 2-Nitrobenzenesulphonic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitrobenzenesulfonic acid appears as a whitish colored solid in the form of flakes. It will form a corrosive solution in water. Denser than water. Severely irritates skin and eyes. Used to make other chemicals. | |
| Record name | NITROBENZENESULFONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
31212-28-9, 80-82-0 | |
| Record name | NITROBENZENESULFONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Nitrobenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Nitrobenzenesulphonic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031212289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrobenzenesulphonic acid | |
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| Record name | 2-nitrobenzenesulphonic acid | |
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Foundational & Exploratory
Solubility of 2-Nitrobenzenesulfonic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-nitrobenzenesulfonic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining and understanding these properties. It includes detailed experimental protocols and data presentation structures that can be utilized in a laboratory setting.
Introduction
This compound is a significant intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. Its solubility in different solvent systems is a critical parameter for process development, reaction optimization, purification, and formulation. The molecule's structure, featuring both a polar sulfonic acid group and a moderately polar nitro group attached to an aromatic ring, results in a nuanced solubility profile that is highly dependent on the nature of the solvent. Generally, aromatic sulfonic acids are known to be soluble in polar solvents like water and ethanol, and less soluble in non-polar solvents.[1]
Theoretical Considerations
The solubility of this compound is governed by the principle of "like dissolves like." The highly polar sulfonic acid group (-SO₃H) is capable of strong hydrogen bonding and dipole-dipole interactions, favoring solubility in polar protic and aprotic solvents. The nitro group (-NO₂) also contributes to the molecule's polarity. Conversely, the benzene (B151609) ring provides a nonpolar, hydrophobic character, which can interact favorably with nonpolar solvents through van der Waals forces. The overall solubility in a given organic solvent is a balance of these competing interactions.
Factors influencing solubility include:
-
Solvent Polarity: Higher polarity solvents are generally expected to be better solvents for this compound.
-
Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors will interact favorably with the sulfonic acid group.
-
Temperature: Solubility of solids in liquids typically increases with temperature, although exceptions exist.
Quantitative Solubility Data
| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Alcohols | Methanol | ||||
| Ethanol | |||||
| n-Propanol | |||||
| Isopropanol | |||||
| n-Butanol | |||||
| Ketones | Acetone | ||||
| Methyl Ethyl Ketone | |||||
| Esters | Ethyl Acetate | ||||
| Propyl Acetate | |||||
| Ethers | Diethyl Ether | ||||
| Tetrahydrofuran | |||||
| Aromatic Hydrocarbons | Toluene | ||||
| Benzene | |||||
| Halogenated Solvents | Dichloromethane | ||||
| Chloroform |
Experimental Protocols for Solubility Determination
To obtain the quantitative data for the table above, the following detailed experimental protocols are recommended. The choice between the gravimetric and spectroscopic method will depend on the available equipment and the specific properties of the solvent.
General Experimental Workflow
The fundamental process for determining solubility involves preparing a saturated solution, separating the undissolved solid, and quantifying the concentration of the solute in the clear supernatant.
General workflow for experimental solubility determination.
Gravimetric Method
This method is straightforward and relies on the accurate weighing of the dissolved solute after solvent evaporation.
Apparatus:
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Drying oven
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Add a known volume (e.g., 10.0 mL) of the organic solvent to the vial.
-
Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, remove the vial and allow the undissolved solid to settle.
-
Carefully pipette a known volume (e.g., 5.0 mL) of the clear supernatant into a pre-weighed, dry evaporating dish.
-
Evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a drying oven at a temperature below the decomposition point of the acid may be used.
-
Once the solvent is fully evaporated, place the evaporating dish in a drying oven (e.g., 60-80 °C) until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it on the analytical balance.
-
The mass of the dissolved solid is the final weight of the dish minus the initial weight.
-
Calculate the solubility in g/100 mL or mol/L.
UV-Vis Spectroscopic Method
This method is suitable when this compound exhibits a distinct UV-Vis absorbance in the chosen solvent and is particularly useful for lower solubility values.
Apparatus:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the solvent of interest.
-
Perform serial dilutions to create a series of standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Solubility Determination:
-
Prepare a saturated solution as described in steps 1-5 of the gravimetric method.
-
Withdraw a sample of the clear supernatant using a syringe and filter it through a chemically resistant syringe filter (e.g., PTFE) into a clean vial.
-
Dilute the filtered supernatant with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Use the calibration curve equation to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.
-
Analytical Methods for Quantification
For more complex mixtures or when higher precision is required, High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for quantifying this compound.
Typical HPLC-UV Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5-3.0) and an organic modifier like acetonitrile (B52724) or methanol. An isocratic or gradient elution can be developed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of this compound.
-
Quantification: Based on a calibration curve generated from standard solutions of known concentrations.
Conclusion
While specific quantitative data on the solubility of this compound in a wide array of organic solvents is sparse in the literature, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these critical parameters. The structured data table and standardized methodologies presented herein will facilitate the generation of reliable and comparable solubility data, aiding in the advancement of research and development activities involving this important chemical intermediate. The provided workflow diagrams offer a clear visual representation of the experimental processes, ensuring procedural accuracy and consistency.
References
An In-depth Technical Guide on 2-Nitrobenzenesulfonic Acid: Melting Point and Thermal Stability
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Nitrobenzenesulfonic acid, with a specific focus on its melting point and thermal stability. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
This compound is a yellow crystalline solid at room temperature.[1] It is an important intermediate in the synthesis of various dyes and pharmaceuticals.[1] The presence of both a nitro group (-NO₂) and a sulfonic acid group (-SO₃H) on the benzene (B151609) ring dictates its chemical reactivity and physical properties.[2] The sulfonic acid group, being strongly acidic and polar, renders the molecule soluble in water.[1][2]
Data Presentation: Summary of Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅NO₅S | [1][3] |
| Molecular Weight | 203.17 g/mol | [2][4] |
| CAS Number | 80-82-0 | [3][4][5] |
| Appearance | Pale yellow to yellow crystalline solid | [2][4][5] |
| Melting Point | 70 - 76 °C | [1][4][5][6] |
| Boiling Point | 355.00 °C | [1] |
| Density | ~1.64 - 1.68 g/cm³ | [1][3][6] |
| pKa (Predicted) | -1.43 ± 0.18 | [3][6] |
Thermal Properties
The reported melting point of this compound varies slightly across different sources, generally falling within the range of 70-76 °C.[1][4][5][6] Such variations can be attributed to the purity of the sample and the experimental conditions under which the measurement was taken. For instance, the presence of impurities can lead to a depression and broadening of the melting point.[7]
Heating this compound is expected to lead to its decomposition, releasing hazardous fumes such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[8][9] The decomposition mechanism for similar compounds, like 2-Nitrobenzoic acid, is suggested to be initiated by the cleavage of the C-NO₂ bond.[8]
A likely degradation pathway under hydrolytic conditions (both acidic and alkaline) is the hydrolysis of the C-S bond, which would yield 2-nitrophenol (B165410) and sulfuric acid. Another potential degradation pathway involves the reduction of the nitro group.[10]
Experimental Protocols
Detailed experimental protocols for determining the melting point and assessing the thermal stability of this compound are provided below. These are generalized procedures that can be adapted for specific laboratory settings.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate determination.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
-
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7][11]
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: 2-5 mg of the dried this compound is accurately weighed into an aluminum DSC pan, which is then hermetically sealed.[7]
-
DSC Program:
-
The instrument is equilibrated at a starting temperature, for example, 30 °C.
-
The sample chamber is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
The temperature is ramped up at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition temperature (e.g., 400 °C).[8]
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (such as melting) and exothermic events (such as decomposition).[8] The onset temperature of decomposition and the enthalpy of decomposition can be determined from the DSC curve.[8]
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8]
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: 3-5 mg of finely ground this compound is accurately weighed into a TGA sample pan.[8]
-
TGA Program:
-
The instrument is equilibrated at a starting temperature (e.g., 30 °C).
-
The sample chamber is purged with an inert gas, like nitrogen, at a constant flow rate.
-
The temperature is increased at a constant rate (e.g., 10 °C/min) up to a final temperature (e.g., 600 °C).[8]
-
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at each decomposition step.[8]
Visualizations
The following diagram illustrates a common synthesis route for this compound.
Caption: Synthesis of this compound.
This diagram shows a potential degradation pathway for a related compound, which may be applicable to this compound under certain conditions.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | 31212-28-9 | Benchchem [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound CAS#: 80-82-0 [m.chemicalbook.com]
- 5. This compound | 80-82-0 [chemicalbook.com]
- 6. Buy this compound (EVT-3166905) | 80-82-0 [evitachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Spectral Analysis of 2-Nitrobenzenesulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-Nitrobenzenesulfonic acid (C₆H₅NO₅S), a significant compound in various chemical syntheses. Due to the limited availability of experimentally derived spectra in public databases, this document combines available mass spectrometry data with predicted and analogous Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data to offer a thorough analytical profile.
Spectroscopic Data Summary
The following tables summarize the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity |
| Aromatic Protons | 7.5 - 8.5 | Multiplet |
| Sulfonic Acid Proton | > 10 | Singlet (broad) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C-SO₃H | 145 - 150 |
| C-NO₂ | 148 - 152 |
| Aromatic C-H | 120 - 140 |
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not widely published. The expected characteristic absorption bands are based on the known frequencies for its functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H (Sulfonic Acid) | 3200 - 2500 | Strong, Broad |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C=C (Aromatic) | 1600 - 1450 | Medium to Weak |
| N-O (Nitro Asymmetric Stretch) | 1550 - 1500 | Strong |
| N-O (Nitro Symmetric Stretch) | 1350 - 1300 | Strong |
| S=O (Sulfonic Acid) | 1250 - 1120 and 1080 - 1010 | Strong |
| C-N (Nitro) | 870 - 830 | Medium |
Mass Spectrometry (MS)
The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₅NO₅S |
| Molecular Weight | 203.17 g/mol |
| Major Fragment Ions (m/z) | Relative Intensity |
| 65 | 100.0 |
| 30 | 69.6 |
| 50 | 64.0 |
| 64 | 49.2 |
| 39 | 44.0 |
| 63 | 35.9 |
| 51 | 18.3 |
| 52 | 11.2 |
| 38 | 12.1 |
| 53 | 8.8 |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data presented.
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or a suitable internal standard for the chosen solvent, is added.
-
Instrumentation: A high-resolution NMR spectrometer with a field strength of 300 MHz or higher is utilized.
-
¹H NMR Data Acquisition: The proton spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Data Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width of approximately 220 ppm is used, and a significantly larger number of scans is required due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid this compound is placed directly on the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded and automatically subtracted from the sample spectrum. The sample is scanned over the mid-IR range, typically from 4000 to 400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.
Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture) is introduced into the mass spectrometer. This can be achieved through direct infusion or by coupling with a liquid chromatography system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar and non-volatile compound. Analysis is typically performed in negative ion mode to deprotonate the acidic sulfonic acid group.
-
Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The precursor ion corresponding to the deprotonated molecule is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.
Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Analytical Characterization of 2-Nitrobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core analytical techniques for the characterization of 2-Nitrobenzenesulfonic acid. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed methodologies, quantitative data summaries, and a logical workflow for the analysis of this compound.
Introduction
This compound (CAS No: 80-82-0) is a significant intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.[1] Its purity and characterization are critical for ensuring the quality and safety of downstream products. This guide details the application of key analytical techniques, including chromatography, spectroscopy, and thermal analysis, to provide a thorough understanding of its chemical and physical properties.
Analytical Workflow
A logical and efficient workflow is essential for the comprehensive characterization of this compound. The following diagram illustrates a typical analytical sequence, starting from sample reception to final characterization.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and quantifying impurities.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is commonly employed for the analysis of this compound.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Experimental Protocol: HPLC Analysis
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (reagent grade)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
-
-
Preparation of Solutions:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in water.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
Sample Diluent: A mixture of acetonitrile and water (50:50 v/v) is typically suitable.
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration as the standard solution using the same diluent. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
The purity of the sample can be determined by comparing the peak area of the main peak to the total area of all peaks. Impurities can be quantified by comparing their peak areas to that of the standard.
-
Spectroscopic Techniques
Spectroscopic methods are vital for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.5 - 8.5 | Multiplets | Aromatic Protons |
| ¹³C | 120 - 150 | Singlets | Aromatic Carbons |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field Fourier Transform NMR (FT-NMR) spectrometer (e.g., 400 MHz or higher for protons).
-
Reagents and Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
NMR tubes (5 mm)
-
Internal standard (e.g., TMS or DSS)
-
-
Sample Preparation: Dissolve the sample in the deuterated solvent in an NMR tube. Add the internal standard if required.
-
Data Acquisition:
-
Tune and shim the spectrometer to achieve optimal resolution.
-
For ¹H NMR, a standard single-pulse experiment is typically used.
-
For ¹³C NMR, a proton-decoupled experiment is generally performed to simplify the spectrum.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 1550 - 1500 & 1350 - 1300 | N-O Asymmetric & Symmetric Stretch | Nitro (-NO₂) |
| 1250 - 1150 & 1050 - 1000 | S=O Asymmetric & Symmetric Stretch | Sulfonic Acid (-SO₃H) |
| 3000 - 2500 (broad) | O-H Stretch | Sulfonic Acid (-SO₃H) |
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a disc.
-
Data Acquisition: The background spectrum is collected first, followed by the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups of the molecule.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For nitroaromatic compounds, characteristic absorptions are expected due to the presence of the chromophoric nitro group and the benzene (B151609) ring. The UV-VIS spectrum of the similar 2-amino-5-nitrobenzenesulfonic acid shows absorption maxima.[3]
Table 4: Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λmax (nm) |
| Water or Ethanol | ~260 - 280 |
Experimental Protocol: UV-Visible Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer.
-
Reagents and Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., water or ethanol)
-
Quartz cuvettes
-
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent (typically in the µg/mL range) to ensure the absorbance is within the linear range of the instrument.
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Measure the absorbance of the sample solution over a wavelength range of approximately 200 to 400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectrum.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of this compound. While specific data for this compound is not available, data for the related 2-nitrobenzoic acid suggests that decomposition occurs at elevated temperatures.[4]
Table 5: Expected Thermal Analysis Data for this compound
| Technique | Parameter | Expected Value/Observation |
| TGA | Onset of Decomposition | > 150 °C |
| Mass Loss | Significant mass loss upon decomposition | |
| DSC | Endotherm | Melting point (if stable) |
| Exotherm | Decomposition |
Experimental Protocol: TGA/DSC
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh a small amount (3-5 mg) of the finely ground sample into an appropriate sample pan (e.g., aluminum or platinum).
-
TGA/DSC Program:
-
Equilibrate the instrument at a starting temperature (e.g., 30 °C).
-
Purge with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point.
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss.
-
From the DSC curve, identify any endothermic (melting) or exothermic (decomposition) events and determine their peak temperatures and enthalpies.
-
Quantitative Analysis by Titration
Acid-base titration can be used for the quantitative determination (assay) of this compound.
Table 6: Titration Parameters for Assay of this compound
| Parameter | Specification |
| Titrant | Standardized Sodium Hydroxide (B78521) (e.g., 0.1 N) |
| Solvent | Water or a suitable non-aqueous solvent |
| Indicator | Potentiometric or a suitable colorimetric indicator |
| End Point Detection | Inflection point in the potentiometric titration curve or color change of the indicator |
Experimental Protocol: Acid-Base Titration
-
Instrumentation: A potentiometer with a suitable electrode pair (e.g., glass and reference electrodes) or standard laboratory glassware for manual titration.
-
Reagents and Materials:
-
This compound sample
-
Standardized sodium hydroxide solution (0.1 N)
-
High-purity water
-
-
Procedure:
-
Accurately weigh an appropriate amount of the sample and dissolve it in water.
-
If performing a potentiometric titration, immerse the electrodes in the solution and monitor the potential (or pH) as the titrant is added incrementally.
-
Continue the titration past the equivalence point.
-
The end point is determined from the point of maximum inflection in the titration curve.
-
The assay is calculated based on the volume of titrant consumed.
-
Method Validation
All analytical methods used for the characterization of this compound, especially for quality control purposes, should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical characterization of this compound requires a multi-technique approach to ensure its identity, purity, and quality. This guide provides a framework of detailed methodologies for chromatography, spectroscopy, thermal analysis, and titration. Adherence to these protocols and proper method validation will enable researchers and drug development professionals to confidently assess the critical quality attributes of this important chemical intermediate.
References
CAS number and molecular structure of 2-Nitrobenzenesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Nitrobenzenesulfonic acid, a significant chemical intermediate. It covers its chemical and physical properties, a detailed synthesis protocol, and its primary applications, with a focus on information relevant to research and development.
Chemical Identity and Properties
This compound, with the CAS number 80-82-0, is an organic compound featuring both a nitro group and a sulfonic acid group attached to a benzene (B151609) ring.[1][2][3] These functional groups impart a high degree of polarity to the molecule, making it soluble in water.[4] It typically appears as pale yellow crystals or a light orange to yellow-green powder.[1]
Molecular Structure
The molecular structure of this compound consists of a benzene ring substituted with a nitro group (-NO2) at position 2 and a sulfonic acid group (-SO3H) at position 1.
Canonical SMILES: C1=CC=C(C(=C1)--INVALID-LINK--[O-])S(=O)(=O)O
InChI Key: HWTDMFJYBAURQR-UHFFFAOYSA-N[5]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 80-82-0 | [1][2][3] |
| Molecular Formula | C6H5NO5S | [1][3][6] |
| Molecular Weight | 203.17 g/mol | [1][3][6] |
| Melting Point | 70 °C | [1] |
| Appearance | Pale yellow crystals / Light orange to yellow-green powder | [1] |
| Purity | ≥98% | [3][6] |
Applications in Research and Industry
This compound is a versatile chemical intermediate with several key applications:
-
Dye Synthesis: It serves as a crucial precursor in the manufacturing of various dyes.[4]
-
Pharmaceutical Intermediate: The compound is utilized in the synthesis of more complex molecules for pharmaceutical applications.[4]
-
Surfactants and Emulsifiers: It finds use in the production of surfactants and emulsifiers for various industrial processes.[4]
-
pH Indicator: Due to its acidic nature, it can be employed as a mild pH indicator in analytical chemistry.[4]
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through the hydrolysis of its corresponding sulfonyl chloride, o-nitrobenzenesulfonyl chloride. The following is a detailed, two-step experimental protocol.
Part A: Synthesis of o-Nitrobenzenesulfonyl Chloride
This procedure begins with the oxidative chlorination of di-o-nitrophenyl disulfide.
Materials:
-
Di-o-nitrophenyl disulfide: 200 g (0.65 mole)
-
Concentrated hydrochloric acid (sp. gr. 1.18): 1 L
-
Concentrated nitric acid (sp. gr. 1.42): 200 cc
-
Chlorine gas
-
Glacial acetic acid: 140 cc
-
Concentrated ammonium (B1175870) hydroxide (B78521) (sp. gr. 0.90): 10 cc
-
Water
Procedure:
-
In a 3-liter, three-necked, round-bottomed flask equipped with a stirrer, reflux condenser, and a gas inlet tube, combine 200 g of di-o-nitrophenyl disulfide, 1 L of concentrated hydrochloric acid, and 200 cc of concentrated nitric acid.
-
Introduce a steady stream of chlorine gas into the mixture (approximately two bubbles per second) while warming the flask on a steam bath to 70°C.
-
The disulfide will melt, and the solution will turn an orange-red color within about thirty minutes. Continue heating and the addition of chlorine for one hour after the disulfide has melted.
-
Immediately decant the supernatant liquid to separate the sulfonyl chloride. Wash the product with two 300-cc portions of warm water (70°C) and allow it to solidify.
-
Drain the water as completely as possible. Dissolve the crude chloride in 140 cc of glacial acetic acid at 50–60°C and quickly filter by suction.
-
Chill the filtrate in cold water and stir vigorously to induce the crystallization of fine crystals of the sulfonyl chloride.
-
Triturate the mixture with 1 L of cold water and decant the water into a large Büchner funnel. Repeat this washing process twice.
-
Add another 1 L of cold water to the mixture, followed by the addition of 10 cc of concentrated ammonium hydroxide with stirring.
-
Collect the crystals on the filter, wash with 200 cc of water, and allow them to air dry. The expected yield is approximately 240 g (84%) of a light yellow product with a melting point of 64–65°C.
Part B: Hydrolysis to this compound
The synthesized o-nitrobenzenesulfonyl chloride is then hydrolyzed to yield the final product.
Materials:
-
o-Nitrobenzenesulfonyl chloride (from Part A): 200 g (0.90 mole)
-
Anhydrous sodium carbonate: 100 g
-
Water: 600 cc
-
Acetic acid
Procedure:
-
In a flask, combine 200 g of o-nitrobenzenesulfonyl chloride, 100 g of anhydrous sodium carbonate, and 600 cc of water.
-
Heat the mixture to boiling and stir to facilitate hydrolysis. The reaction is typically complete within forty-five minutes after the compound has melted.
-
Filter the resulting orange-red solution.
-
Make the filtrate just acidic to litmus (B1172312) paper by adding acetic acid (approximately 25 cc will be required). This solution contains the this compound.
Logical Relationship: Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound Hydrate | Benchchem [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. JPH05194363A - Production of 2-methyl-5-nitrobenzenesulfonic acid and its sodium salt - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
The Pivotal Role of 2-Nitrobenzenesulfonic Acid in Industrial Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrobenzenesulfonic acid, a potent organic compound, and its derivatives are foundational chemical intermediates with extensive applications across various industrial sectors. Possessing both a nitro group and a sulfonic acid group, this molecule exhibits unique reactivity that makes it an invaluable precursor in the synthesis of a wide array of commercially significant products, including vibrant dyes and complex pharmaceutical agents.[1] This technical guide provides an in-depth exploration of the industrial applications of this compound, with a focus on its role as a chemical intermediate. It offers detailed experimental protocols, quantitative data for key synthetic processes, and visual representations of reaction pathways and workflows to support researchers and professionals in the field.
The primary derivative of interest in many industrial applications is 2-nitrobenzenesulfonyl chloride, often referred to as nosyl chloride (NsCl). This highly reactive compound is readily synthesized from this compound and serves as a versatile reagent for introducing the 2-nitrobenzenesulfonyl (nosyl) group into molecules.[2][3] The nosyl group is particularly esteemed in pharmaceutical synthesis as a protecting group for amines, offering a balance of stability under various reaction conditions and facile removal under mild protocols.[2]
Synthesis of this compound and its Derivatives
The industrial production of this compound and its key derivative, 2-nitrobenzenesulfonyl chloride, can be achieved through several synthetic routes. The selection of a particular method often depends on factors such as desired purity, scale, and available starting materials.
One common industrial method for the synthesis of 2-nitrobenzenesulfonyl chloride involves the oxidative chlorination of 2,2'-dinitrodiphenyl disulfide. This precursor is typically prepared by reacting 2-chloronitrobenzene with sodium disulfide.[4] The subsequent chlorination, often in the presence of a mineral acid and nitric acid, yields 2-nitrobenzenesulfonyl chloride, which can then be hydrolyzed to this compound.[4]
A more direct approach involves the sulfonation of nitrobenzene. While this reaction can produce a mixture of isomers, specific conditions can favor the formation of the desired meta- and ortho-isomers. For instance, the use of sulfur trioxide (SO3) as the sulfonating agent in a microreactor has been shown to be a highly efficient method for the sulfonation of nitrobenzene, offering high conversion rates and yields with short reaction times.[5]
Quantitative Data for Synthesis
The following tables summarize quantitative data for key synthetic processes related to this compound and its derivatives.
| Synthesis Method | Starting Material | Reagents | Temperature (°C) | Time | Yield (%) | Reference |
| Oxidative Chlorination | 2,2'-dinitrodiphenyl disulfide | Chlorine, Formic Acid | 40 | 3 h | 97.5 | [6] |
| Sulfonation in Microreactor | Nitrobenzene | SO3 | 40 | < 2 s | 88 (m-NBSA) | [5] |
| Sulfonation of p-Nitrotoluene | p-Nitrotoluene | Chlorosulfonic Acid | - | - | - | [7] |
| Hydrolysis of 2-Nitrobenzenesulfonyl Chloride | 2-Nitrobenzenesulfonyl Chloride | Sodium Carbonate, Water | Boiling | 45 min | - | [8] |
| Product | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Orthanilic Acid | o-Nitrobenzenesulfonyl chloride | Iron filings, Acetic Acid | Water | Boiling | 4 h | 57 | [8] |
| 2-Nitro-N-propylbenzenesulfonamide | 2-Nitrobenzenesulfonyl chloride | n-Propylamine, Triethylamine (B128534) | Dichloromethane | 0-5 to RT | 2-3 h (addition) | - | [1] |
| m-Nitrobenzene Sodium Sulfonate | Nitrobenzene | Sulfur trioxide, Sodium tungstate | - | 80-120 | 2-4 h | 98.6 | [9] |
Industrial Applications as a Chemical Intermediate
The versatility of this compound and its derivatives as chemical intermediates is evident in their widespread use in the synthesis of dyes and pharmaceuticals.
Dye Synthesis
A significant application of this compound is in the production of azo dyes. The acid is first reduced to its corresponding amine, 2-aminobenzenesulfonic acid, more commonly known as orthanilic acid.[4] Orthanilic acid is a crucial diazo component in the synthesis of a variety of reactive dyes, particularly those used for coloring cotton.[4] The diazotization of orthanilic acid, followed by coupling with a suitable aromatic compound, leads to the formation of vibrant and colorfast dyes.
Pharmaceutical Synthesis
In the pharmaceutical industry, 2-nitrobenzenesulfonyl chloride plays a pivotal role, primarily as a reagent for the introduction of the "nosyl" protecting group for amines.[10] The nosyl group is favored for its stability across a range of reaction conditions and, critically, its selective removal under mild conditions, which is essential when dealing with complex and sensitive drug molecules.[2]
The nosyl group's strong electron-withdrawing nature increases the acidity of the N-H proton in the resulting sulfonamide, facilitating subsequent N-alkylation reactions. This strategy, known as the Fukuyama amine synthesis, is a powerful tool for the synthesis of secondary amines.
While direct incorporation of the this compound moiety into final drug structures is less common, its derivatives are key building blocks. For example, 2-carboxy-5-nitrobenzenesulfonic acid is a known intermediate in the synthesis of various active compounds.[11] Furthermore, sulfonamides, readily prepared from 2-nitrobenzenesulfonyl chloride, are a well-established class of therapeutic agents with antibacterial and other medicinal properties.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and its derivatives.
Synthesis of Orthanilic Acid from 2-Nitrobenzenesulfonyl Chloride
Materials:
-
2-Nitrobenzenesulfonyl chloride (200 g, 0.90 mole)
-
Anhydrous sodium carbonate (100 g)
-
Water (600 cc)
-
Acetic acid
-
Iron filings (20-mesh, 350 g)
-
Decolorizing carbon (2 g)
-
Concentrated hydrochloric acid (95 cc)
-
Ethyl alcohol
Procedure:
-
Hydrolysis of 2-Nitrobenzenesulfonyl Chloride: In a 3-liter flask equipped with a reflux condenser and stirrer, a mixture of 200 g of o-nitrobenzenesulfonyl chloride, 100 g of anhydrous sodium carbonate, and 600 cc of water is heated to boiling with stirring. The hydrolysis is typically complete within 45 minutes after the compound has melted.
-
The resulting orange-red solution is filtered, and the filtrate is made just acidic to litmus (B1172312) with acetic acid.
-
Reduction: The solution is transferred to a 3-liter three-necked flask and heated to boiling. Iron filings (350 g) are added in portions of about 25 g every 15 minutes with vigorous stirring.
-
Stirring and heating are continued for four hours. A sample of the filtrate should be almost colorless.
-
Purification: 2 g of decolorizing carbon is added, and the hot mixture is filtered by suction. The residue is washed with small amounts of hot water.
-
The filtrate is chilled to about 15°C, and 95 cc of concentrated hydrochloric acid is slowly added to precipitate the orthanilic acid as fine colorless crystals.
-
The mixture is cooled to 15°C, and the product is collected by filtration, washed with water, and then with ethyl alcohol.
-
The yield is approximately 89 g (57% of the theoretical amount).[8]
Synthesis of 2-Nitro-N-propylbenzenesulfonamide
Materials:
-
2-Nitrobenzenesulfonyl chloride (10.00 kg, 45.12 mol)
-
n-Propylamine (2.80 kg, 47.38 mol)
-
Triethylamine (5.48 kg, 54.15 mol)
-
Dichloromethane (100 L)
-
1N Hydrochloric acid
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether or hexane
Procedure:
-
Reactor Setup: A 200 L glass-lined reactor is purged with dry nitrogen.
-
Charging Reactants: 10.00 kg of 2-nitrobenzenesulfonyl chloride is added to the reactor, followed by 100 L of dichloromethane. The mixture is stirred to dissolve the sulfonyl chloride.
-
Amine Solution Preparation: In a separate container, 2.80 kg of n-propylamine is mixed with 5.48 kg of triethylamine.
-
Reaction: The reactor contents are cooled to 0-5°C. The n-propylamine and triethylamine mixture is slowly added to the reactor over 2-3 hours, maintaining the temperature between 0-5°C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for approximately 6 hours.
-
Workup: The reaction is quenched by adding 1N hydrochloric acid. The mixture is transferred to a separatory funnel, and the organic layer is washed with 1N HCl and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is collected by filtration and washed with cold diethyl ether or hexane. The purified product is dried in a vacuum oven at 40-50°C.[1][2]
Visualizations
The following diagrams, generated using the DOT language, illustrate key processes described in this guide.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]
- 3. CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride [cymitquimica.com]
- 4. This compound | 80-82-0 [chemicalbook.com]
- 5. microchem.dicp.ac.cn [microchem.dicp.ac.cn]
- 6. 2-Nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. asianpubs.org [asianpubs.org]
- 8. 2-Nitrobenzenesulfonyl chloride for synthesis 1694-92-4 [sigmaaldrich.com]
- 9. CN106674062B - A method of catalysis sulfonation prepares m-nitrobenzene sodium sulfonate - Google Patents [patents.google.com]
- 10. CN107674007A - A kind of synthesis technique of reactive dye intermediate orthanilic acid - Google Patents [patents.google.com]
- 11. US6127572A - Process for preparing 2-carboxy-5-nitrobenzenesulfonic acid and salts thereof by oxidation - Google Patents [patents.google.com]
- 12. This compound Hydrate | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for Fukuyama Amine Synthesis using 2-Nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the Fukuyama amine synthesis, with a specific focus on the application of 2-nitrobenzenesulfonyl chloride. It includes detailed application notes, experimental protocols, and visual diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction
The Fukuyama amine synthesis is a powerful and versatile method for the preparation of primary and secondary amines.[1][2] A key feature of this methodology is the use of 2-nitrobenzenesulfonyl (nosyl) chloride for the protection and activation of amines. The resulting nosylamide is stable under a variety of reaction conditions, and more importantly, the nosyl group can be readily cleaved under mild conditions, a significant advantage over other sulfonyl protecting groups like the tosyl group.[3] This mild deprotection is particularly crucial in the synthesis of complex and sensitive molecules, often encountered in pharmaceutical development.
The strongly electron-withdrawing nature of the nosyl group enhances the acidity of the N-H proton in the nosylamide, facilitating N-alkylation under mild conditions.[4] This three-step sequence of nosylation, alkylation, and deprotection provides an efficient route to secondary amines from primary amines.[4]
Application Notes
The use of 2-nitrobenzenesulfonyl chloride in the Fukuyama amine synthesis offers several distinct advantages:
-
Robust Protection: Primary and secondary amines readily react with 2-nitrobenzenesulfonyl chloride to form stable sulfonamides that are often crystalline and easy to handle.[4]
-
Activation for N-Alkylation: The nosyl group activates the sulfonamide for N-alkylation under mild conditions, such as the Mitsunobu reaction or reaction with an alkyl halide in the presence of a weak base.[3]
-
Mild Deprotection: The nosyl group is easily removed by treatment with a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base.[4] This process proceeds through a Meisenheimer complex and allows for the deprotection of the amine under conditions that leave many other protecting groups intact.[3]
-
Orthogonal Protection Strategies: The stability of the nosyl group under conditions used to cleave other common amine protecting groups, such as Boc and Cbz carbamates, makes it a valuable component of orthogonal protection strategies in complex syntheses.[4]
Experimental Protocols
The Fukuyama amine synthesis can be broken down into three key experimental stages: nosylation of the primary amine, alkylation of the resulting nosylamide, and finally, deprotection to yield the secondary amine.
1. Protection of a Primary Amine (Nosylation)
This protocol describes the formation of a 2-nitrobenzenesulfonamide (B48108) from a primary amine.[4]
Materials:
-
Primary amine (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (Ns-Cl, 1.05-1.1 eq)[4]
-
Triethylamine (B128534) (Et3N) or Pyridine (1.1-2.0 eq)[4]
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous[4]
-
1 M Hydrochloric acid (HCl) solution[4]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution[4]
-
Brine (saturated NaCl solution)[4]
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[4]
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add 2-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.[4]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-nosylated amine. Further purification can be achieved by recrystallization or column chromatography if necessary.
2. Alkylation of the N-Nosylsulfonamide
Alkylation of the N-monosubstituted nosylamide can be achieved through conventional methods with an alkyl halide and a base, or under Mitsunobu conditions.[5]
Materials:
-
N-monosubstituted 2-nitrobenzenesulfonamide (1.0 eq)
-
Alkyl halide or alcohol (for Mitsunobu) (1.1-1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (for conventional alkylation) (1.5-2.0 eq)
-
Triphenylphosphine (PPh₃) and Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (for Mitsunobu reaction) (1.5 eq each)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN), anhydrous
Procedure (Conventional Alkylation):
-
Dissolve the N-monosubstituted 2-nitrobenzenesulfonamide (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (1.5 eq) and the alkyl halide (1.2 eq).
-
Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).
-
Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N,N-disubstituted 2-nitrobenzenesulfonamide.
3. Deprotection of the N-Nosylsulfonamide
This protocol describes the removal of the nosyl group to yield the free secondary amine.[3]
Materials:
-
N,N-disubstituted 2-nitrobenzenesulfonamide (1.0 eq)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (B78521) (KOH) (2.5-3.0 eq)[3][4]
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)[3]
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)[3]
-
1 M Sodium hydroxide (NaOH) solution[3]
-
Brine (saturated NaCl solution)[3]
-
Anhydrous Magnesium Sulfate (MgSO₄)[3]
Procedure:
-
In a round-bottom flask, dissolve the N,N-disubstituted 2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile.[3]
-
Add thiophenol (2.5 eq) to the solution.[4]
-
Add potassium carbonate (2.5 eq) to the stirred mixture.[4]
-
Heat the reaction mixture in a 50°C oil bath for 40 minutes to 3 hours, monitoring the reaction progress by TLC.[3]
-
After the reaction is complete, cool the mixture to room temperature and dilute it with water.[3]
-
Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or EtOAc.[3]
-
Combine the organic extracts and wash sequentially with 1 M NaOH solution to remove excess thiophenol, and then with brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]
-
The crude product can be purified by column chromatography or distillation to afford the desired secondary amine.[5]
Data Presentation
The following table summarizes representative yields for the key steps in the Fukuyama amine synthesis. Actual yields will vary depending on the specific substrates and reaction conditions used.
| Step | Substrate 1 | Substrate 2 | Reagents and Conditions | Product | Yield (%) | Reference |
| Nosylation | 4-Methoxybenzylamine | 2-Nitrobenzenesulfonyl chloride, Triethylamine, CH₂Cl₂, 0 °C to RT | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 95-99 | [5] | |
| Alkylation | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 3-Phenylpropyl bromide | K₂CO₃, DMF, RT | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | 98 | [5] |
| Deprotection | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol, KOH, CH₃CN, 50 °C | N-(4-Methoxybenzyl)-3-phenylpropylamine | 89-91 | [3] |
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: General workflow of the Fukuyama amine synthesis.
Caption: Mechanism of nosyl group deprotection.
References
- 1. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Protocol for Nosyl Protection of Primary and Secondary Amines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and drug development, the strategic protection and deprotection of functional groups is of paramount importance. The amine functional group, owing to its inherent nucleophilicity and basicity, frequently necessitates protection to avert undesirable side reactions. The 2-nitrobenzenesulfonyl (nosyl, Ns) group has emerged as an exceptionally versatile and valuable tool for the protection of primary and secondary amines.[1] Unlike the more conventional p-toluenesulfonyl (tosyl, Ts) group, which is noted for its high stability but often requires harsh removal conditions, the nosyl group offers the significant advantage of being cleavable under remarkably mild conditions.[1] This is attributed to the electron-withdrawing nature of the ortho-nitro group, which facilitates nucleophilic aromatic substitution for deprotection.[1] These characteristics make 2-nitrobenzenesulfonamides ideal intermediates in complex synthetic pathways.
Key Features and Applications
-
Robust Protection: 2-Nitrobenzenesulfonyl chloride (Ns-Cl) reacts readily with primary and secondary amines to form stable, often crystalline, sulfonamides in high yields.[1] The strong electron-withdrawing effect of the nosyl group significantly reduces the nucleophilicity and basicity of the amine nitrogen, rendering it inert to a wide array of reaction conditions.[1]
-
Activation for N-Alkylation (Fukuyama Amine Synthesis): The nosyl group renders the sulfonamide N-H proton acidic. This facilitates deprotonation and subsequent alkylation of N-monosubstituted nosylamides under mild conditions, such as the Mitsunobu reaction or by using a weak base with an alkyl halide. This three-step sequence of nosylation, alkylation, and denosylation provides a powerful method for synthesizing secondary amines from primary amines.[1][2]
-
Mild Deprotection Conditions: The most notable advantage of the nosyl group is its facile cleavage. Deprotection is typically achieved by treatment with a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base.[1][3] The reaction proceeds through a Meisenheimer complex, leading to the release of the free amine under conditions that leave many other protecting groups intact.[2][3]
-
Orthogonal Protection Strategies: The nosyl group is stable under the conditions used to cleave other common amine protecting groups, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). Furthermore, the related dinitrobenzenesulfonyl (DNs) group can be removed selectively in the presence of a nosyl group, enabling complex orthogonal protection schemes.[1][2]
Data Presentation
Table 1: Representative Conditions for Nosyl Protection of Amines
| Amine Type | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Amine | 2-Nitrobenzenesulfonyl chloride (1.1 eq) | Pyridine or Triethylamine (1.5-2.0 eq) | Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) | 0 to RT | 2-16 | >90 |
| Secondary Amine | 2-Nitrobenzenesulfonyl chloride (1.1 eq) | Pyridine or Triethylamine (1.5-2.0 eq) | Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) | 0 to RT | 2-16 | >90 |
Table 2: Representative Conditions for Deprotection of Nosylamides
| Nosylamide Type | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Nosyl Primary Amine | Thiophenol (2.5 eq) | Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) (MeCN) or Dimethylformamide (DMF) | RT to 50 | 1-4 | >90 |
| N-Nosyl Secondary Amine | Thiophenol (2.5 eq) | Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN) or Dimethylformamide (DMF) | RT to 50 | 1-4 | >90 |
Experimental Protocols
Protocol 1: General Procedure for the Nosylation of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq)
-
Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen or argon atmosphere.[1]
-
Cool the solution to 0 °C using an ice bath.[1]
-
Add the base (e.g., pyridine, 2.0 eq) to the stirred solution.[1]
-
Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude N-nosylated amine can be further purified by recrystallization or column chromatography on silica (B1680970) gel.[1]
Protocol 2: General Procedure for the Nosylation of a Secondary Amine
The procedure is analogous to that for primary amines, substituting the primary amine with a secondary amine.
Protocol 3: General Procedure for the Deprotection of a 2-Nitrobenzenesulfonamide
This protocol describes the cleavage of the nosyl group to regenerate the free amine using thiophenol.[1]
Materials:
-
N-nosylated amine (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (B78521) (KOH) (2.5 eq)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1M NaOH solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, oil bath
Procedure:
-
In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in acetonitrile or DMF.[1]
-
Add thiophenol (2.5 eq) to the solution.[1]
-
Add potassium carbonate (2.5 eq) to the stirred mixture.[1]
-
Heat the reaction mixture to a temperature between room temperature and 50 °C.[1]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature and dilute it with water.[1]
-
Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or EtOAc (3x).[1]
-
Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
The crude, free amine can be purified by column chromatography on silica gel or distillation.[1]
Visualizations
References
Application Notes and Protocols for N-Alkylation of Nosyl-Protected Amines in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of amines is a cornerstone transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. Direct alkylation of primary amines often leads to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To achieve selective mono-alkylation, the use of protecting groups is a widely adopted strategy. The 2-nitrobenzenesulfonyl (nosyl, Ns) group has emerged as a particularly effective protecting group for amines due to its facile installation, stability to various reaction conditions, and, most importantly, its mild removal.[1]
The electron-withdrawing nature of the nosyl group enhances the acidity of the N-H proton in nosyl-protected primary amines (nosylamides), facilitating their deprotonation and subsequent N-alkylation under relatively mild conditions.[2] This allows for the synthesis of secondary amines in a controlled manner. This document provides detailed application notes, experimental protocols, and comparative data for the two primary methods of N-alkylation of nosyl-protected amines: the Fukuyama-Mitsunobu reaction and alkylation with alkyl halides.
General Workflow
The overall synthetic strategy for the preparation of secondary amines via N-alkylation of nosyl-protected amines involves a three-step sequence:
-
Nosylation: Protection of a primary amine with 2-nitrobenzenesulfonyl chloride (Ns-Cl).
-
N-Alkylation: Introduction of an alkyl group onto the nitrogen atom of the nosylamide.
-
Deprotection (Denosylation): Removal of the nosyl group to unveil the desired secondary amine.
Caption: Overall workflow for the synthesis of secondary amines.
N-Alkylation Methodologies
Fukuyama-Mitsunobu Reaction
The Fukuyama-Mitsunobu reaction is a powerful method for the N-alkylation of nosylamides using an alcohol as the alkylating agent.[3][4] This reaction proceeds under mild, neutral conditions and is particularly advantageous for the alkylation with sensitive or complex alcohols.[1][5] The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]
Caption: Key steps in the Fukuyama-Mitsunobu reaction.
Quantitative Data for Fukuyama-Mitsunobu Reaction
| Entry | Nosylamide (R-NHNs) | Alcohol (R'-OH) | Phosphine/Azodicarboxylate | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Benzyl-2-nitrobenzenesulfonamide | Ethanol | PPh₃ / DEAD | THF | rt | 12 | 95 |
| 2 | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | Isopropanol | PPh₃ / DIAD | THF | 0 to rt | 8 | 89 |
| 3 | N-Butyl-2-nitrobenzenesulfonamide | Benzyl alcohol | PPh₃ / DEAD | CH₂Cl₂ | rt | 16 | 92 |
| 4 | N-Cyclohexyl-2-nitrobenzenesulfonamide | 1-Pentanol | PPh₃ / DIAD | Toluene | rt | 10 | 85 |
| 5 | N-Phenyl-2-nitrobenzenesulfonamide | Cyclopentanol | PPh₃ / DEAD | THF | rt | 24 | 78 |
N-Alkylation with Alkyl Halides
A more traditional and widely used method for N-alkylation involves the reaction of the nosylamide with an alkyl halide (or sulfonate) in the presence of a base.[6] Due to the increased acidity of the N-H bond, relatively weak bases can be employed. Cesium carbonate (Cs₂CO₃) is a particularly effective base for this transformation, often leading to high yields and minimizing side reactions.[6][7]
Quantitative Data for N-Alkylation with Alkyl Halides using Cs₂CO₃
| Entry | Nosylamide (R-NHNs) | Alkyl Halide (R'-X) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Benzyl-2-nitrobenzenesulfonamide | Ethyl iodide | DMF | rt | 6 | 98 |
| 2 | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | Isopropyl bromide | CH₃CN | 60 | 12 | 85 |
| 3 | N-Butyl-2-nitrobenzenesulfonamide | Benzyl bromide | DMF | rt | 4 | 96 |
| 4 | N-Cyclohexyl-2-nitrobenzenesulfonamide | 1-Bromopentane | DMF | 50 | 8 | 91 |
| 5 | N-Phenyl-2-nitrobenzenesulfonamide | Cyclopentyl bromide | DMSO | 70 | 12 | 82 |
Experimental Protocols
Protocol 1: Nosylation of a Primary Amine
This protocol describes the general procedure for the protection of a primary amine with 2-nitrobenzenesulfonyl chloride.
Materials:
-
Primary amine (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., pyridine, 2.0 eq) to the stirred solution.
-
To this mixture, add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in anhydrous CH₂Cl₂ dropwise over 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-16 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude nosyl-protected amine can be further purified by recrystallization or silica (B1680970) gel column chromatography.
Protocol 2: N-Alkylation of a Nosylamide via Fukuyama-Mitsunobu Reaction
This protocol provides a general procedure for the N-alkylation of a nosyl-protected amine with an alcohol.[2]
Materials:
-
Nosyl-protected amine (1.0 eq)
-
Alcohol (1.5 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of the nosyl-protected amine (1.0 eq), alcohol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-alkylated nosylamide.
Protocol 3: N-Alkylation of a Nosylamide with an Alkyl Halide
This protocol details the N-alkylation of a nosyl-protected amine using an alkyl halide and cesium carbonate.[6]
Materials:
-
Nosyl-protected amine (1.0 eq)
-
Alkyl halide (1.2 eq)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a stirred suspension of the nosyl-protected amine (1.0 eq) and cesium carbonate (1.5 eq) in anhydrous DMF, add the alkyl halide (1.2 eq) at room temperature.
-
Stir the reaction mixture at room temperature or heat as required (see table above for guidance) for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated nosylamide.
Protocol 4: Deprotection of the Nosyl Group
This protocol describes the removal of the nosyl group to yield the final secondary amine.
Materials:
-
N-Alkylated nosylamide (1.0 eq)
-
Thiophenol (3.0 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Acetonitrile (CH₃CN) or DMF
-
1 M NaOH solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the N-alkylated nosylamide (1.0 eq) in CH₃CN or DMF.
-
Add potassium carbonate (3.0 eq) followed by thiophenol (3.0 eq).
-
Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic extracts and wash with 1 M NaOH solution (to remove excess thiophenol) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude secondary amine can be further purified by silica gel column chromatography or distillation.
Conclusion
The N-alkylation of nosyl-protected amines is a highly efficient and versatile strategy for the synthesis of secondary amines. The Fukuyama-Mitsunobu reaction offers a mild and effective method for the use of alcohols as alkylating agents, while the use of alkyl halides with a base like cesium carbonate provides a robust and high-yielding alternative. The choice of method will depend on the specific substrate and the desired reaction conditions. The subsequent deprotection of the nosyl group is typically straightforward, proceeding under mild conditions to afford the desired secondary amine in good to excellent yields. These protocols provide a solid foundation for researchers in organic synthesis and drug development to successfully implement this valuable synthetic methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. amide: N- vs O-alkylation [groups.google.com]
- 5. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cleavage of the Nosyl Protecting Group with Thiol Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a highly effective protecting group for primary and secondary amines, valued in organic synthesis for its straightforward installation, stability across a wide array of reaction conditions, and, notably, its selective removal under mild conditions.[1] This selective cleavage, particularly with thiol-based reagents, offers an orthogonal deprotection strategy that is compatible with other common amine protecting groups such as Boc, Cbz, and Fmoc.[1] This application note provides detailed protocols and comparative data for the deprotection of nosylamides using various thiol reagents.
Mechanism of Deprotection
The cleavage of the nosyl group by a thiol reagent proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] In the presence of a base, the thiol is deprotonated to form a highly nucleophilic thiolate anion. This anion attacks the electron-deficient nitro-substituted aromatic ring of the nosyl group, leading to the formation of a transient Meisenheimer complex.[1][2] The subsequent collapse of this intermediate results in the cleavage of the sulfur-nitrogen bond, which liberates the free amine and produces a thioether byproduct.[1] The electron-withdrawing nitro group is crucial for activating the aromatic ring towards this nucleophilic attack; if the nitro group is reduced, standard thiol-mediated deprotection will likely fail.[3]
Caption: Mechanism of nosyl deprotection by a thiolate.
Advantages of Thiol-Mediated Nosyl Cleavage
-
Orthogonality: The nosyl group can be selectively removed in the presence of other common amine protecting groups like Boc, Cbz, and Fmoc.[1][4]
-
Mild Conditions: Deprotection is typically performed under mild basic conditions at room temperature, which helps in preserving sensitive functional groups within the substrate.[1]
Quantitative Data Summary
The efficiency of nosyl group cleavage is influenced by the choice of thiol reagent, base, solvent, and reaction temperature. The following table summarizes representative data from various studies.
| Thiol Reagent | Base | Solvent | Temperature | Time | Yield (%) | Notes |
| Thiophenol | KOH | Acetonitrile (B52724) | 50°C | 40-60 min | 89-91 | A common and effective method.[2] |
| Polymer-supported Thiophenol | Cs₂CO₃ | THF | Room Temp. | 8-24 h | ~96 | Simplifies purification by filtration.[1][4] A second addition of the resin may be needed for complete conversion.[4] |
| Polymer-supported Thiophenol | Cs₂CO₃ | THF | 80°C (MW) | 6 min | ~95 | Microwave irradiation significantly accelerates the reaction.[4] |
| n-Dodecanethiol | LiOH | DMF | Room Temp. | 12 h | Good | An odorless thiol alternative.[5] |
| p-tert-Butylbenzenethiol | K₂CO₃ | DMF | 40°C | 12 h | Good | A faint-smelling aromatic thiol.[5] |
| p-Mercaptobenzoic acid | K₂CO₃ | DMF | 40°C | 12 h | Excellent | An odorless thiol that provides for easy workup.[5] |
| 2-Mercaptoethanol | Cs₂CO₃ | DMF | Not specified | Not specified | Effective | A less toxic and noxious thiol option.[6] |
| Thioglycolic Acid | Not specified | Not specified | 24 h | 51-80 | Homogeneous conditions.[3] |
Experimental Protocols
This protocol is adapted from a procedure described for the Fukuyama amine synthesis.[1][2]
Materials:
-
Nosyl-protected amine
-
Thiophenol
-
Potassium hydroxide (B78521) (KOH)
-
Acetonitrile (MeCN)
-
Water
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask, dissolve thiophenol (2.5 eq) in acetonitrile.
-
Cool the mixture to 0°C in an ice-water bath.
-
Slowly add an aqueous solution of potassium hydroxide (2.5 eq) over 10 minutes.[2]
-
After stirring for an additional 5 minutes, remove the ice bath.[2]
-
Add a solution of the nosyl-protected amine (1.0 eq) in acetonitrile over 20 minutes.[2]
-
Heat the reaction mixture to 50°C and monitor its progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature and dilute with water.[1][2]
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.[1][2]
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired amine.[1][2]
This method simplifies product purification, as the resin and resin-bound byproducts are removed by filtration.[1][4]
Materials:
-
Nosyl-protected amine
-
Polymer-supported thiophenol (PS-thiophenol)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
(Optional but Recommended) To reduce disulfide bonds that may have formed during storage, treat the PS-thiophenol resin with a solution of triphenylphosphine (B44618) (PPh₃) in deoxygenated THF for 30 minutes. Filter the resin and use it immediately.[3][4]
-
To a solution of the nosyl-protected amine (1.0 eq) in dry THF, add cesium carbonate (3.25 eq).[1][4]
-
Shake the mixture at room temperature for 8-24 hours, monitoring the reaction by TLC or LC-MS. For complete conversion, a second addition of the resin may be necessary.[1][4]
-
Upon completion, filter the reaction mixture and wash the resin thoroughly with THF and dichloromethane.[1][4]
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the deprotected amine. Further purification is often not required.[1][4]
Caption: General experimental workflows for nosyl deprotection.
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction is sluggish or incomplete, consider adding more thiol and/or base. Gently heating the reaction mixture (e.g., to 40-50°C) can also improve the reaction rate.[1] For solid-phase reactions, a second addition of fresh resin can help drive the reaction to completion.[4]
-
Side Product Formation: The formation of byproducts may be due to harsh reaction conditions.[3] If substrate degradation is observed, consider using a milder base (e.g., Cs₂CO₃ instead of NaH) or running the reaction at a lower temperature.[3] When using microwave heating with polymer-supported thiols, be aware that the resin may degrade at high temperatures, especially in solvents like DMF.[3][4]
-
Difficulty in Removing Thiophenol Odor: A common issue with using thiophenol is its persistent and unpleasant odor.[7] During the workup, washing the organic layer with a dilute solution of sodium hypochlorite (B82951) (bleach) can help oxidize residual thiols.[1] Alternatively, consider using odorless thiols such as p-mercaptobenzoic acid or n-dodecanethiol.[5]
-
Low Yield: Low yields can result from substrate degradation or inefficient extraction. Ensure that the reaction conditions are compatible with other functional groups in the molecule and perform multiple extractions during the workup.[1]
Conclusion
The cleavage of the nosyl protecting group with thiol reagents is a reliable and versatile method in organic synthesis. The choice between solution-phase and solid-supported protocols allows for flexibility depending on the specific needs of the synthesis, particularly concerning purification. By understanding the reaction mechanism and optimizing the reaction conditions, researchers can achieve high yields of the deprotected amine while preserving the integrity of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
Application Notes: Orthogonal Protection Strategies Involving the Nosyl Group
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
In multi-step organic synthesis, the strategic use of protecting groups is essential for the successful construction of complex molecules.[1] An ideal protecting group can be introduced efficiently, is stable to a wide range of reaction conditions, and can be removed selectively under mild conditions without affecting other functional groups.[2] The 2-nitrobenzenesulfonyl (Ns), or "nosyl," group is a robust and versatile protecting group for primary and secondary amines that excels in this regard.[3][4]
Unlike the traditional p-toluenesulfonyl (tosyl, Ts) group, which often requires harsh removal conditions, the nosyl group's key advantage lies in its facile cleavage under very mild conditions.[4][5] This is due to the electron-withdrawing nature of the ortho-nitro group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr), facilitating deprotection.[4] This characteristic makes the nosyl group a cornerstone of many orthogonal protection strategies, where multiple protecting groups must be removed selectively in a specific sequence.[4][6]
2. Key Features and Advantages
-
Orthogonality: The nosyl group is stable under the acidic conditions used to cleave tert-butoxycarbonyl (Boc) groups and the basic conditions used for fluorenylmethyloxycarbonyl (Fmoc) removal. This orthogonality is a significant advantage in complex syntheses, particularly in peptide and complex molecule synthesis.[3][4]
-
Mild Deprotection: Cleavage is typically achieved with thiol-based nucleophiles (e.g., thiophenol, 2-mercaptoethanol) and a mild base at room temperature.[4] These conditions preserve the integrity of other sensitive functional groups.[3]
-
Activation for N-Alkylation: The strong electron-withdrawing effect of the nosyl group renders the N-H proton of a nosylamide acidic. This allows for easy deprotonation and subsequent alkylation under mild conditions, a cornerstone of the Fukuyama Amine Synthesis for creating secondary amines.[4][7]
-
Robustness: Nosylamides are stable across a broad spectrum of reaction conditions, allowing for extensive molecular modifications elsewhere in the molecule before deprotection.[3]
3. Mechanism of Deprotection
The cleavage of the N-S bond in a nosylamide by a thiol proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[3]
-
Thiolate Formation: In the presence of a base (e.g., K₂CO₃, KOH), the thiol is deprotonated to form a highly nucleophilic thiolate anion.[7]
-
Nucleophilic Attack: The thiolate anion attacks the electron-deficient, nitro-substituted aromatic ring of the nosyl group.[7]
-
Meisenheimer Complex: This attack forms a transient, resonance-stabilized intermediate known as a Meisenheimer complex.[3][7]
-
Elimination & Amine Release: The complex collapses, leading to the cleavage of the sulfur-nitrogen bond. This liberates the free amine and generates a diaryl sulfide (B99878) byproduct.[3][7]
Data Presentation
Table 1: Orthogonal Compatibility of the Nosyl Group
| Protecting Group | Typical Cleavage Conditions | Stability of Nosyl Group | Orthogonal? |
| Boc (tert-butoxycarbonyl) | Strong Acid (e.g., TFA in CH₂Cl₂)[8] | Stable | Yes |
| Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., 20% Piperidine in DMF)[2] | Stable[3] | Yes |
| Cbz (Benzyloxycarbonyl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | Yes |
| Nosyl (Ns) | Thiol & Mild Base (e.g., PhSH, K₂CO₃) [4] | - | - |
Table 2: Representative Conditions for Nosyl Group Deprotection
| Substrate | Thiol Reagent (eq.) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol (2.5) | KOH (2.5) | MeCN | 50 | 0.7 | 89-91 | [7] |
| N-methylbenzyl-nosylamide | PS-thiophenol (1.12) | Cs₂CO₃ (3.25) | DMF | RT | 24 | >95 | [9] |
| N-methylbenzyl-nosylamide | PS-thiophenol (1.12 x 2) | Cs₂CO₃ (3.25) | THF | 80 (MW) | 6 x 1 min | >95 | [9] |
| N-Nosyl-α-amino acids | Mercaptoacetic acid | NaOMe | MeCN/MeOH | Reflux | N/A | N/A | [10] |
Experimental Protocols
Protocol 1: Nosylation of a Primary Amine
This protocol describes the general procedure for the protection of a primary amine using 2-nitrobenzenesulfonyl chloride (Ns-Cl).[4]
Materials:
-
Primary amine (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
1M HCl, Saturated NaHCO₃, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Under a nitrogen atmosphere, dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., pyridine, 2.0 eq) to the stirred solution.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in anhydrous CH₂Cl₂.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with CH₂Cl₂ and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (1x), and brine (1x).[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.[4]
Protocol 2: Deprotection of a Nosyl-Protected Amine (Fukuyama Conditions)
This protocol is adapted from the Fukuyama amine synthesis for the cleavage of a nosyl group using thiophenol and potassium hydroxide.[7]
Materials:
-
Nosyl-protected amine (1.0 eq)
-
Thiophenol (2.5 eq)
-
10.9 M aqueous Potassium Hydroxide (KOH) (2.5 eq)
-
Acetonitrile (B52724) (MeCN)
-
Dichloromethane (CH₂Cl₂)
-
Water, Brine
-
Anhydrous MgSO₄
Procedure:
-
In a two-necked, round-bottomed flask under a nitrogen atmosphere, charge thiophenol (2.5 eq) and acetonitrile.[7]
-
Cool the mixture in an ice-water bath.
-
Add 10.9 M aqueous KOH solution (2.5 eq) over 10 minutes.[7]
-
After stirring for 5 minutes, remove the ice bath.
-
Add a solution of the nosyl-protected amine (1.0 eq) in acetonitrile over 20 minutes.[7]
-
Heat the reaction mixture in a 50°C oil bath for 40 minutes or until completion is confirmed by TLC/LC-MS.[7]
-
Cool the mixture to room temperature, dilute with water, and extract with dichloromethane (3x).[7]
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the resulting amine by column chromatography or distillation.[7]
Protocol 3: Deprotection Using a Polymer-Supported Thiol
This protocol provides an alternative deprotection method that simplifies purification by using a solid-supported reagent, eliminating the need to remove the sulfide byproduct via chromatography.[9]
Materials:
-
Nosyl-protected amine (1.0 eq)
-
Polymer-supported thiophenol (PS-thiophenol, e.g., 2 mmol/g loading, ~1.1 eq)
-
Cesium Carbonate (Cs₂CO₃, 3.25 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Microwave reactor (optional)
Procedure:
-
Dissolve the nosyl-protected amine (1.0 eq) in dry THF in a reaction vial.[9]
-
Add Cs₂CO₃ (3.25 eq) followed by PS-thiophenol (~1.1 eq).[9]
-
Method A (Room Temp): Seal the vial and shake at room temperature for 8-24 hours. If the reaction is incomplete, a second portion of PS-thiophenol can be added.[9]
-
Method B (Microwave): Seal the vial and irradiate in a microwave reactor (e.g., 3 cycles of 1 min at 80°C). After cooling, a second portion of resin may be added followed by additional irradiation cycles if needed.[9]
-
Upon completion, filter the reaction mixture to remove the resin.
-
Wash the resin several times with THF and CH₂Cl₂.
-
Combine the filtrates and evaporate the solvent to yield the crude amine, which is often of high purity.[9]
Visualizations
Caption: Orthogonal removal of Ns, Boc, and Fmoc groups.
Caption: SₙAr mechanism for nosyl group deprotection.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. jocpr.com [jocpr.com]
- 7. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Derivatization using 2-Nitrobenzenesulfonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, pivotal in the separation, identification, and quantification of a vast array of compounds. However, a significant challenge arises when analyzing molecules that lack a strong chromophore, rendering them difficult to detect using standard UV-Vis detectors. Pre-column derivatization addresses this by chemically modifying the analyte to attach a chromophoric or fluorophoric tag, thereby enhancing its detectability and improving chromatographic properties.
This document provides detailed application notes and protocols for the use of 2-nitrobenzenesulfonic acid derivatives, primarily 2-nitrobenzenesulfonyl chloride (NBSC) and 2,4-dinitrobenzenesulfonyl chloride (DNBSC), as effective derivatization reagents for the HPLC analysis of primary and secondary amines, amino acids, and phenols. The introduction of the nitrobenzenesulfonyl moiety imparts strong UV absorbance to the analyte, enabling sensitive and reliable quantification.
Principle of Derivatization
The derivatization reaction is based on the nucleophilic substitution of the sulfonyl chloride by the lone pair of electrons on the nitrogen atom of a primary or secondary amine, or the oxygen atom of a phenol. The reaction is typically carried out under mild alkaline conditions to facilitate the deprotonation of the analyte and to neutralize the hydrochloric acid byproduct. The resulting sulfonamide or sulfonate ester derivatives are stable and exhibit strong UV absorption, making them ideal for HPLC-UV analysis.
The strong electron-withdrawing nature of the nitro group(s) on the benzene (B151609) ring increases the electrophilicity of the sulfur atom in the sulfonyl chloride, promoting a rapid and efficient reaction with nucleophiles like amines and phenols.
Applications
Derivatization with this compound and its derivatives is applicable to a wide range of analytes containing primary or secondary amine functional groups, as well as phenolic hydroxyl groups. Key applications include:
-
Amino Acid Analysis: Quantification of free amino acids in biological fluids, protein hydrolysates, and food samples.
-
Biogenic Amine Analysis: Determination of biogenic amines such as histamine, putrescine, and cadaverine (B124047) in food and beverage products as indicators of quality and safety.
-
Pharmaceutical Analysis: Quantification of amine-containing active pharmaceutical ingredients (APIs) and related impurities in drug substances and formulations.
-
Environmental Analysis: Monitoring of phenolic compounds in water and soil samples.
Quantitative Data Summary
The following tables provide representative quantitative data for the HPLC analysis of various analytes after derivatization. While specific data for 2-nitrobenzenesulfonyl chloride derivatives is limited in the readily available literature, the data presented for analogous derivatizing agents illustrates the expected performance of these methods.
Table 1: HPLC-UV Analysis of Amino Acids Derivatized with a 2-Nitrobenzenesulfonyl Moiety containing Reagent (Ns-MOK-β-Pro-OSu) by UHPLC-HRMS/MS
| Amino Acid | Limit of Quantitation (LOQ) (pmol) |
| Valine | 0.042 |
| Glutamic Acid | 0.167 |
| Glutamine | 0.083 |
| Arginine | 0.083 |
| Taurine | 0.083 |
Data adapted from Uekusa et al., Molecules, 2021.[1][2]
Table 2: Illustrative Performance Data for HPLC-UV Analysis of Biogenic Amines after Derivatization with Dansyl Chloride
| Analyte | Linearity (r²) | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) |
| Histamine | >0.99 | 0.5 - 1.5 | 1.5 - 5.0 | 90 - 110 |
| Tyramine | >0.99 | 0.5 - 1.5 | 1.5 - 5.0 | 90 - 110 |
| Putrescine | >0.99 | 0.5 - 1.5 | 1.5 - 5.0 | 90 - 110 |
| Cadaverine | >0.99 | 0.5 - 1.5 | 1.5 - 5.0 | 90 - 110 |
Note: This data is representative of performance achievable with a well-established derivatization reagent for amines and serves as a guideline for methods developed with 2-nitrobenzenesulfonyl chloride.
Experimental Protocols
The following are detailed protocols for the derivatization and HPLC analysis of primary and secondary amines. These can be adapted for other analytes such as amino acids and phenols with minor modifications.
Protocol 1: Derivatization of Primary and Secondary Amines with 2-Nitrobenzenesulfonyl Chloride (NBSC)
Materials and Reagents:
-
2-Nitrobenzenesulfonyl chloride (NBSC)
-
Amine standard or sample
-
Acetonitrile (HPLC grade)
-
Triethylamine (TEA) or other suitable organic base
-
Borate (B1201080) buffer (0.1 M, pH 9.5)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Reagent Solution: Prepare a 10 mg/mL solution of NBSC in acetonitrile. This solution should be prepared fresh daily.
-
Sample Preparation:
-
For standards, prepare a stock solution of the amine in a suitable solvent (e.g., deionized water or acetonitrile) and dilute to the desired concentration range.
-
For samples, perform a suitable extraction to isolate the amines from the matrix. The final extract should be dissolved in a compatible solvent.
-
-
Derivatization Reaction:
-
To 100 µL of the amine standard or sample solution in a vial, add 200 µL of 0.1 M borate buffer (pH 9.5).
-
Add 20 µL of triethylamine.
-
Add 200 µL of the NBSC solution.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Reaction Quenching:
-
Cool the reaction mixture to room temperature.
-
Add 100 µL of 1 M HCl to stop the reaction and neutralize the excess base.
-
-
Sample Filtration:
-
Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial. The sample is now ready for injection.
-
Protocol 2: HPLC-UV Analysis of NBSC-Derivatized Amines
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Stability of Derivatives
The stability of the N-nosyl derivatives is a critical factor for reliable HPLC analysis. Studies on related compounds like 2-nitro-N-propylbenzenesulfonamide have shown that these derivatives are generally stable under acidic and neutral conditions.[3] However, they can be susceptible to degradation under strong alkaline conditions and upon exposure to light.[3] Therefore, it is recommended to:
-
Analyze derivatized samples promptly.
-
Store derivatized samples in a cool, dark place if immediate analysis is not possible.
-
Use amber vials to protect samples from light.
Conclusion
Derivatization with this compound derivatives is a valuable technique for the HPLC analysis of compounds with primary and secondary amine or phenolic hydroxyl groups. This approach significantly enhances the UV detectability of these analytes, allowing for sensitive and reliable quantification. The protocols provided herein offer a solid foundation for developing and validating robust analytical methods for a wide range of applications in research, quality control, and drug development.
References
Application Notes and Protocols for the Quantification of Amino Acids using 2-Nitrophenylsulfonyl Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of amino acids is crucial in various scientific disciplines, including biomedical research, drug development, and food science. This document provides a detailed overview and protocol for the quantification of amino acids using a pre-column derivatization method involving a 2-nitrophenylsulfonyl moiety. This method, coupled with Ultra-High-Performance Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS), offers high selectivity and sensitivity for the analysis of a wide range of amino acids.
The protocol detailed below is based on the use of a novel derivatization reagent, 2,5-dioxopyrrolidin-1-yl(4-(((2-nitrophenyl)sulfonyl)oxy)-6-(3-oxomorpholino)quinoline-2-carbonyl)pyrrolidine-3-carboxylate (Ns-MOK-β-Pro-OSu). This reagent contains a 2-nitrophenylsulfonyl (NPS) group that facilitates the derivatization of the primary amino group of amino acids. The resulting derivatives exhibit a common fragment ion corresponding to the 2-nitrobenzenesulfonylate moiety (C₆H₄N₁O₅S), which allows for highly selective and sensitive detection in negative ion mode using mass spectrometry.[1][2][3][4] This method has been successfully applied to the detection and quantification of 18 amino acids in biological samples, such as Japanese littleneck clams.[1][2][3][4]
Principle of the Method
The primary amino group of an amino acid reacts with the Ns-MOK-β-Pro-OSu reagent, forming a stable derivative. The 2-nitrophenylsulfonyl group in the reagent provides a characteristic fragmentation pattern during MS/MS analysis, yielding a common fragment ion that can be used for selective monitoring. This allows for the reliable quantification of various amino acids in complex matrices. The derivatized amino acids are then separated using reversed-phase UHPLC and detected by a high-resolution mass spectrometer.
Quantitative Data Summary
The following table summarizes the limits of quantification (LOQs) for five amino acids determined in bivalve samples using the Ns-MOK-β-Pro-OSu derivatization method followed by UHPLC-HRMS/MS analysis.[1]
| Amino Acid | Abbreviation | Limit of Quantification (LOQ) (pmol) |
| Valine | Val | 0.042 |
| Glutamic acid | Glu | 0.167 |
| Glutamine | Gln | 0.083 |
| Arginine | Arg | 0.042 |
| Taurine | Tau | 0.042 |
Experimental Protocols
Materials and Reagents
-
Amino acid standards
-
Derivatization reagent: 2,5-dioxopyrrolidin-1-yl(4-(((2-nitrophenyl)sulfonyl)oxy)-6-(3-oxomorpholino)quinoline-2-carbonyl)pyrrolidine-3-carboxylate (Ns-MOK-β-Pro-OSu)
-
Boric acid buffer (pH 8.5)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid (HCOOH)
-
Ultrapure water
-
Internal Standard (IS) solution (e.g., APDSTAG®)
-
Sample matrix (e.g., tissue homogenate, plasma)
Equipment
-
UHPLC system (e.g., Vanquish UHPLC system)
-
High-resolution tandem mass spectrometer (e.g., Q-Exactive™ Quadrupole-Orbitrap)
-
Octadecyl silica (B1680970) column (e.g., C18 column)
-
Vortex mixer
-
Centrifuge
-
Pipettes and vials
Sample Pre-Treatment Protocol
-
To 10 µL of the amino acid sample (or standard), add 5.0 µL of the internal standard solution.
-
Add 135 µL of a 1:1 (v/v) mixture of acetonitrile and methanol to precipitate proteins.
-
Incubate the mixture at 4°C for 30 minutes.
-
Centrifuge the mixture at 2,500 × g for 5 minutes at 4°C.
-
Carefully collect the supernatant for the derivatization step.
Derivatization Protocol
-
To 10 µL of the supernatant from the sample pre-treatment step, add 10 µL of a 1 mg/mL solution of Ns-MOK-β-Pro-OSu in acetonitrile.
-
Add 10 µL of boric acid buffer (pH 8.5).
-
Vortex the mixture and incubate at room temperature for 30 minutes.[4]
-
After incubation, add 70 µL of 0.2% formic acid in a 3:2 (v/v) mixture of water and methanol to stop the reaction.
-
Dilute a 10 µL aliquot of this solution with 90 µL of 0.05% formic acid in a 9:1 (v/v) mixture of water and methanol.
-
The sample is now ready for UHPLC-HRMS/MS analysis.
UHPLC-HRMS/MS Analysis Protocol
-
UHPLC System: Vanquish UHPLC system or equivalent
-
Column: Octadecyl silica column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient suitable for the separation of the derivatized amino acids (e.g., 5-95% B over 10 minutes)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1 µL
-
Mass Spectrometer: Q-Exactive™ high-resolution mass spectrometer or equivalent
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MS Scan Mode: Full MS-ddMS² (data-dependent MS²)
-
Monitored Ion: The characteristic fragment ion for the 2-nitrobenzenesulfonylate moiety (C₆H₄N₁O₅S).[1][2][3][4]
Visualizations
Caption: Experimental workflow for amino acid quantification.
Caption: Derivatization reaction of an amino acid.
References
- 1. Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine [mdpi.com]
- 2. [PDF] Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine | Semantic Scholar [semanticscholar.org]
- 3. Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selective Deprotection of the Nosyl Group in the Presence of Boc or Fmoc
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective removal of the 2-nitrobenzenesulfonyl (nosyl or Ns) protecting group from primary and secondary amines while preserving the integrity of tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. The orthogonality of the nosyl group deprotection is a significant advantage in multistep organic synthesis, particularly in the construction of complex peptides and other molecules where differential protection is paramount.[1][2]
Introduction: The Principle of Orthogonal Protection
In the synthesis of complex organic molecules, protecting groups are essential for temporarily masking reactive functional groups.[3] An orthogonal protection strategy employs protecting groups that can be selectively removed under distinct reaction conditions, allowing for the deprotection of one group without affecting others.[4] The nosyl (Ns), Boc, and Fmoc groups are commonly used for the protection of amines, each with a unique cleavage condition:
-
Nosyl (Ns) group: Cleaved under mild conditions using a thiol and a base.[2]
-
Boc (tert-butoxycarbonyl) group: Labile to acidic conditions (e.g., trifluoroacetic acid).[4][5]
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: Labile to basic conditions (e.g., piperidine).[4][6]
The selective removal of the nosyl group in the presence of Boc and Fmoc is possible due to the mild, nucleophilic conditions required for its cleavage, which do not typically affect the acid-labile Boc or the base-labile Fmoc groups.[1][7]
Mechanism of Nosyl Deprotection
The cleavage of the nosyl group proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.[1][8] In the presence of a base, a thiol is deprotonated to form a more nucleophilic thiolate anion. This anion attacks the electron-deficient nitro-substituted aromatic ring of the nosyl group, forming a transient Meisenheimer complex.[1][9] Subsequent collapse of this intermediate results in the cleavage of the sulfur-nitrogen bond, liberating the free amine and forming a diaryl sulfide (B99878) byproduct.[1]
Caption: Mechanism of nosyl deprotection by a thiolate.
Quantitative Data: Selective Nosyl Deprotection Conditions
The following tables summarize representative data for the selective deprotection of various nosyl-protected amines in the presence of Boc and/or Fmoc groups.
Table 1: Solution-Phase Nosyl Deprotection
| Substrate | Reagents (equivalents) | Solvent | Temperature (°C) | Time | Yield (%) | Citation(s) |
| Ns-protected secondary amine | Thiophenol (2.5), KOH (2.5) | Acetonitrile (B52724) | 50 | 40 min | High | [9] |
| Ns-protected amine | Thiophenol (2.5), K₂CO₃ (2.5) | Acetonitrile | RT - 50 | 1-4 h | High | [10] |
| Ns-protected N-methylbenzylamine | PS-thiophenol (1.12), Cs₂CO₃ (3.25) | THF | RT | 24 h | 96 | [11] |
| Ns-protected N-methylbenzylamine (MW) | PS-thiophenol (1.12), Cs₂CO₃ (3.25) | DMF | 80 | 3x1 min | High | [11] |
Table 2: Solid-Phase Nosyl Deprotection
| Substrate (on resin) | Reagents (equivalents) | Solvent | Temperature (°C) | Time | Citation(s) |
| Ns-protected amine | Thiophenol (10), DBU (5) | DMF | RT | - | [2] |
| Ns-protected amine | 2-Mercaptoethanol (20), DBU (10) | DMF | RT | - | [2] |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Nosyl Deprotection with Thiophenol
This protocol is adapted from a procedure described for the Fukuyama amine synthesis.[1][9]
Materials:
-
Nosyl-protected amine (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium hydroxide (B78521) (KOH) or Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask, dissolve the nosyl-protected amine (1.0 eq) in acetonitrile.[1]
-
In a separate flask, prepare a solution of potassium thiophenolate by dissolving thiophenol (2.5 eq) in acetonitrile and adding an aqueous solution of potassium hydroxide (2.5 eq) at 0 °C.[1]
-
Add the potassium thiophenolate solution to the solution of the nosyl-protected amine.[1]
-
The reaction mixture can be stirred at room temperature or heated (e.g., to 40-50 °C) to increase the reaction rate.[1][10] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.[1][9]
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[9]
-
The crude product can be purified by column chromatography.
Protocol 2: Nosyl Deprotection Using a Polymer-Supported Thiol
This protocol offers a simplified purification procedure as the thiol reagent and byproduct are removed by filtration.[11]
Materials:
-
Nosyl-protected amine (1.0 eq)
-
Polymer-supported thiophenol (PS-thiophenol) (1.12 eq)
-
Cesium carbonate (Cs₂CO₃) (3.25 eq)
-
Dry Tetrahydrofuran (THF)
Procedure:
-
In a sealed vial, dissolve the nosyl-protected amine (1 mmol) in dry THF (2 mL).[11]
-
Add cesium carbonate (3.25 mmol) followed by the PS-thiophenol resin (1.12 mmol).[8][11]
-
Shake the sealed vial at room temperature.[11] Monitor the reaction by TLC or LC-MS.
-
For sluggish reactions, a second portion of fresh resin (1.12 mmol) may be added after 8-16 hours to drive the reaction to completion.[8][11]
-
Once the reaction is complete, filter the contents of the vial and wash the resin thoroughly with THF and dichloromethane.[1][11]
-
The combined filtrate is concentrated to yield the deprotected amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Reactions of 2-Nitrobenzenesulfonyl Chloride with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-nitrobenzenesulfonyl chloride (NsCl). The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common nucleophiles that react with 2-nitrobenzenesulfonyl chloride?
2-Nitrobenzenesulfonyl chloride is a highly reactive electrophile that readily reacts with a variety of nucleophiles. The most common classes of nucleophiles include primary and secondary amines, alcohols (including phenols), and thiols. These reactions result in the formation of stable sulfonamides, sulfonate esters, and thioesters, respectively. The high reactivity is attributed to the electron-withdrawing nitro group on the benzene (B151609) ring, which increases the electrophilicity of the sulfur atom in the sulfonyl chloride group.[1]
Q2: What is the primary application of the reaction between 2-nitrobenzenesulfonyl chloride and primary amines?
The reaction with primary amines to form 2-nitrobenzenesulfonamides is a cornerstone of the Fukuyama amine synthesis.[2][3] This multi-step process allows for the conversion of a primary amine into a secondary amine under mild conditions. The resulting sulfonamide is stable under many reaction conditions, effectively acting as a protecting group for the amine. A key advantage of the nosyl group over other sulfonyl protecting groups, like the tosyl group, is its facile removal under mild conditions using a thiol and a base.[2]
Q3: What are the main side reactions to be aware of when using 2-nitrobenzenesulfonyl chloride?
The primary side reactions include:
-
Hydrolysis: 2-Nitrobenzenesulfonyl chloride can react with water to form the corresponding 2-nitrobenzenesulfonic acid. This is a common issue if the reaction is not performed under anhydrous conditions.[4]
-
Over-sulfonation (Bis-nosylation): Primary amines can sometimes react with two equivalents of 2-nitrobenzenesulfonyl chloride to form a bis-nosylated product. This is particularly prevalent with sterically unhindered primary amines like glycine (B1666218) esters.
-
Reaction with Solvents: Nucleophilic solvents can compete with the intended nucleophile, leading to undesired byproducts.
-
Elimination Reactions: With sterically hindered substrates, elimination reactions can sometimes compete with the desired nucleophilic substitution.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide from a Primary Amine
Q: I am getting a low yield of my desired N-nosylated primary amine. What could be the problem?
A: Low yields in nosylation reactions with primary amines can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Moisture Contamination: 2-Nitrobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to this compound.[4]
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature.
-
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to low yields.
-
Solution: Typically, a slight excess (1.05-1.2 equivalents) of 2-nitrobenzenesulfonyl chloride is used. Ensure the amount of base is sufficient to neutralize the HCl generated during the reaction (typically 1.5-2.0 equivalents).
-
-
Steric Hindrance: If your primary amine is sterically hindered, the reaction rate will be significantly slower.
-
Solution: For sterically hindered amines, you may need to use more forcing conditions, such as a higher reaction temperature or a longer reaction time. The choice of a less hindered base, like 2,6-lutidine, can also be beneficial.
-
Issue 2: Formation of a Significant Amount of a Double-Nosylated Byproduct (Bis-nosylation)
Q: My reaction with a primary amine is producing a significant amount of a byproduct with a higher molecular weight. I suspect it's the bis-nosylated product. How can I prevent this?
A: Bis-nosylation is a common side reaction, especially with less sterically hindered primary amines. The initially formed sulfonamide has an acidic N-H proton, which can be deprotonated by the base present in the reaction mixture, leading to a second nosylation.
Strategies to Minimize Bis-nosylation:
-
Control Stoichiometry: Carefully control the stoichiometry of 2-nitrobenzenesulfonyl chloride. Use no more than 1.0 to 1.05 equivalents.
-
Slow Addition: Add the 2-nitrobenzenesulfonyl chloride solution slowly to the reaction mixture containing the amine and the base. This helps to maintain a low concentration of the sulfonyl chloride, disfavoring the second reaction.
-
Choice of Base: The choice of base can influence the extent of bis-nosylation. Weaker bases or sterically hindered bases may reduce the deprotonation of the mono-nosylated product.
| Parameter | Recommendation to Minimize Bis-nosylation | Rationale |
| Stoichiometry of NsCl | 1.0 - 1.05 equivalents | Reduces the availability of the electrophile for the second nosylation. |
| Addition of NsCl | Slow, dropwise addition | Maintains a low instantaneous concentration of NsCl. |
| Base | Use of sterically hindered bases (e.g., 2,6-lutidine) | Hindered bases are less likely to deprotonate the sterically accessible N-H of the mono-nosylated product. |
| Temperature | Lower reaction temperatures (e.g., 0 °C) | Can help to control the reaction rate and improve selectivity. |
Issue 3: Low or No Reactivity with Alcohols or Phenols
Q: I am trying to synthesize a sulfonate ester from an alcohol and 2-nitrobenzenesulfonyl chloride, but the reaction is very slow or does not proceed. What can I do?
A: Alcohols are generally less nucleophilic than amines, so their reaction with 2-nitrobenzenesulfonyl chloride is slower. Phenols are more acidic and their corresponding phenoxides are better nucleophiles.
Troubleshooting Steps:
-
Use a Stronger Base: For alcohols, a stronger base is often required to deprotonate the hydroxyl group and form the more nucleophilic alkoxide. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be effective. For phenols, a weaker base like triethylamine (B128534) or pyridine (B92270) is often sufficient.
-
Increase Reaction Temperature: Heating the reaction mixture can significantly increase the reaction rate.
-
Choice of Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) can accelerate the reaction by solvating the cation of the base and leaving the nucleophile more reactive.[5][6]
-
Use a Catalyst: For sterically hindered alcohols, the use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be beneficial.[7]
| Nucleophile | Recommended Base | Typical Solvent | Notes |
| Primary/Secondary Alcohol | NaH, t-BuOK | THF, DMF | Requires anhydrous conditions. |
| Phenol | Triethylamine, Pyridine | Dichloromethane, Acetonitrile | Generally faster than with aliphatic alcohols. |
| Sterically Hindered Alcohol | NaH with DMAP (catalytic) | THF | May require elevated temperatures. |
Experimental Protocols
Protocol 1: Selective Mono-nosylation of a Primary Amine
This protocol is designed to minimize the formation of the bis-nosylated byproduct.
Materials:
-
Primary amine (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (1.05 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the primary amine (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 2-nitrobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the 2-nitrobenzenesulfonyl chloride solution dropwise to the stirred amine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Overview of the reaction of 2-nitrobenzenesulfonyl chloride with nucleophiles.
Caption: A troubleshooting workflow for common issues in nosylation reactions.
Caption: Mechanism of bis-nosylation side reaction with primary amines.
References
- 1. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
Optimizing Nosyl Group Cleavage: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient cleavage of the nosyl (2-nitrobenzenesulfonyl) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of nosyl group cleavage?
The removal of the nosyl group proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] A thiol-based reagent, activated by a base, forms a highly nucleophilic thiolate anion. This anion attacks the electron-deficient nitro-substituted aromatic ring of the nosyl group, leading to the formation of a transient Meisenheimer complex.[2][3] Subsequent collapse of this intermediate results in the cleavage of the sulfur-nitrogen bond, liberating the free amine.[2][3][4]
Q2: Why is the nosyl group a preferred choice for amine protection?
The nosyl group is widely used in organic synthesis due to its straightforward installation, stability across a range of reaction conditions, and its selective removal under mild conditions.[2] This makes it orthogonal to other common amine protecting groups like Boc, Cbz, and Fmoc, a significant advantage in multi-step syntheses.[2][5]
Q3: What are the standard reagents for nosyl group deprotection?
The most common reagents for nosyl cleavage are a combination of a thiol and a base. Thiophenol is a frequently used thiol, while potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common bases.[6][7] The reaction is typically carried out in aprotic polar solvents such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF).[2]
Q4: Are there odorless alternatives to traditional thiol reagents?
Yes, due to the unpleasant smell of many thiols like thiophenol, odorless alternatives have been explored.[1] One approach involves the in-situ formation of a thiolate from an odorless precursor like homocysteine thiolactone, catalyzed by a base such as DBU.[1][8] p-Mercaptobenzoic acid has also been identified as a useful, odorless thiol for this purpose.[9]
Troubleshooting Guide
Incomplete cleavage is a common challenge during nosyl deprotection, which can lead to reduced yields and purification difficulties.[1] This guide provides solutions to common issues.
Problem: Incomplete or Slow Reaction
| Potential Cause | Recommended Solution |
| Insufficient Reagents | Increase the equivalents of both the thiol and the base. An excess is often required to drive the reaction to completion.[2] |
| Low Temperature | Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate, especially for sterically hindered substrates.[1][2][6] |
| Steric Hindrance | The presence of bulky groups near the sulfonamide nitrogen can slow down the nucleophilic attack.[1] In such cases, longer reaction times, higher temperatures, or a stronger base may be necessary.[1] |
| Poor Reagent Quality | Ensure the thiol has not oxidized during storage. Some protocols recommend pre-treating polymer-supported thiols to reduce any disulfide bonds that may have formed.[5] |
Problem: Side Product Formation
| Potential Cause | Recommended Solution |
| Substrate Degradation | If the starting material or product is sensitive to the reaction conditions, monitor the reaction closely and stop it as soon as the starting material is consumed. Consider using milder conditions, such as a lower temperature.[2] |
| Reaction with Scavengers | In solid-phase peptide synthesis, reactive cationic species generated during cleavage can lead to side reactions with nucleophilic residues like tryptophan, methionine, and cysteine. The use of scavengers in the cleavage cocktail is crucial to prevent these modifications. |
Data Presentation: Reaction Condition Optimization
The following table summarizes typical conditions for nosyl group cleavage and can serve as a starting point for optimization.
| Thiol Reagent | Base | Solvent | Temperature | Time | Notes |
| Thiophenol | K₂CO₃ / KOH | MeCN or DMF | RT to 50 °C | 40 min - 24 h | A widely used and effective combination.[3] |
| Polymer-supported thiophenol | Cs₂CO₃ | THF or DMF | RT or 80-120 °C (MW) | 6 min (MW) - 24 h (RT) | Simplifies workup by allowing removal of the thiol reagent and byproduct by filtration.[5] |
| 1-Dodecanethiol | DBU | DMF | Not specified | Not specified | An alternative thiol and base combination. |
| p-Mercaptobenzoic acid | Not specified | Not specified | Not specified | Not specified | An odorless thiol option.[9] |
Experimental Protocols
General Protocol for Nosyl Cleavage with Thiophenol and Potassium Hydroxide (B78521) [3]
-
In a round-bottom flask, dissolve the nosyl-protected amine (1.0 eq) in acetonitrile.
-
In a separate flask, prepare a solution of potassium thiophenolate by dissolving thiophenol (2.5 eq) in acetonitrile and adding an aqueous solution of potassium hydroxide (2.5 eq) at 0 °C.
-
Add the potassium thiophenolate solution to the solution of the nosyl-protected amine.
-
The reaction mixture can be heated (e.g., to 50 °C) to increase the rate.[3]
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic extracts with brine, dry over a drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Protocol for Nosyl Cleavage using a Solid-Supported Thiol [5]
-
Dissolve the sulfonamide (1 mmol) in dry THF (2 mL).
-
Add Cs₂CO₃ (3.25 mmol).
-
Add polymer-supported thiophenol (1.12 mmol), which has been pre-treated with PPh₃ in THF to reduce any disulfide bonds.
-
Shake the mixture at room temperature for 24 hours or heat using microwave irradiation (e.g., 6 minutes at 80 °C).
-
Filter the reaction mixture and wash the resin with THF and CH₂Cl₂.
-
Evaporate the solvent to obtain the deprotected amine.
Visualizations
Caption: A generalized workflow for the cleavage of a nosyl protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Nature of N-S bond cleavage of 2,3-dihydro-2,2-dimethyl-7-benzofuranyl (di-n-butylaminosulfenyl) (methyl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
Preventing racemization during nosyl deprotection of chiral amines
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges in organic synthesis. This guide focuses on preventing racemization during the deprotection of nosyl-protected chiral amines, a critical step in ensuring the stereochemical integrity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for nosyl deprotection of amines?
A1: The most common and widely accepted method for nosyl group removal is the Fukuyama deprotection. This reaction involves treating the nosyl-protected amine with a thiol, such as thiophenol, in the presence of a base.[1] The reaction is typically carried out in a solvent like acetonitrile (B52724) or DMF at room temperature or with gentle heating.[1]
Q2: What is the mechanism of thiol-mediated nosyl deprotection?
A2: The deprotection proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The base deprotonates the thiol to form a more nucleophilic thiolate anion. This anion attacks the electron-deficient nitro-substituted aromatic ring of the nosyl group, forming a transient Meisenheimer complex.[1] This complex then collapses, cleaving the sulfur-nitrogen bond and releasing the free amine.
Q3: Can racemization occur during nosyl deprotection of chiral amines?
A3: While nosyl deprotection is generally considered a mild method that preserves stereochemistry, racemization can occur under certain conditions. The risk of racemization increases with the use of strong bases, high temperatures, and prolonged reaction times. The acidity of the α-proton on the chiral amine also plays a role; substrates with electron-withdrawing groups that increase the acidity of this proton may be more susceptible to racemization.
Q4: Which factors should I control to minimize the risk of racemization?
A4: To minimize the risk of racemization, it is crucial to carefully control the reaction conditions. Key factors include:
-
Base Selection: Use the mildest effective base. Inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred over stronger bases like hydroxides or alkoxides.[2]
-
Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often sufficient. Avoid excessive heating.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product amine to basic conditions.
-
Thiol Reagent: While thiophenol is common, other thiols can be used. For substrates prone to racemization, it is advisable to screen different thiols to find the one that provides the best balance of reactivity and stereochemical preservation.
Q5: Are there odorless alternatives to thiophenol?
A5: Yes, the strong odor of thiophenol is a significant drawback. Several less volatile and odorless thiols can be used, including:
-
Dodecanethiol: A long-chain alkylthiol with low volatility.
-
Polymer-supported thiols: These resins are easy to handle, odorless, and simplify the workup, as the excess reagent and byproducts can be removed by filtration.[2]
-
In situ generated thiolates: Homocysteine thiolactone can be used to generate the active thiolate in situ in the presence of a base like DBU, providing an odorless alternative.[3]
Troubleshooting Guide: Racemization
If you suspect that your chiral amine is racemizing during nosyl deprotection, follow this troubleshooting guide.
Step 1: Confirming Racemization
The first step is to quantitatively determine the enantiomeric excess (ee) of your product amine. This can be achieved by several methods:
-
Chiral HPLC: This is a highly accurate method for separating and quantifying enantiomers.
-
NMR Spectroscopy with a Chiral Solvating Agent (CSA): This is a rapid and convenient method. A common protocol involves forming diastereomeric complexes that can be distinguished by ¹H NMR.
A detailed protocol for determining the enantiomeric purity of a primary chiral amine using NMR is provided in the "Experimental Protocols" section below.
Step 2: Troubleshooting Workflow
If racemization is confirmed, use the following workflow to identify and address the cause.
Caption: Troubleshooting logic for addressing racemization.
Quantitative Data on Deprotection Conditions
While the literature contains many examples of nosyl deprotection, systematic studies with quantitative data on enantiomeric excess are scarce. The following table provides a template for researchers to document their findings and optimize conditions for their specific substrates. It is recommended to always determine the ee of the starting material and the final product.
| Entry | Chiral Amine Substrate | Thiol Reagent (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Starting ee (%) | Final ee (%) |
| 1 | (R)-alpha-methylbenzylamine | Thiophenol (2.5) | K₂CO₃ (3.0) | MeCN | 25 | 2 | |||
| 2 | (R)-alpha-methylbenzylamine | Thiophenol (2.5) | KOH (2.5) | MeCN | 25 | 1 | |||
| 3 | (R)-alpha-methylbenzylamine | Dodecanethiol (3.0) | Cs₂CO₃ (3.0) | DMF | 40 | 4 | |||
| 4 | Your Substrate |
Experimental Protocols
Protocol 1: General Procedure for Racemization-Free Nosyl Deprotection
This protocol is designed to minimize the risk of racemization by using mild conditions.
Materials:
-
Nosyl-protected chiral amine
-
Thiophenol (or an odorless alternative)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nosyl-protected chiral amine (1.0 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (3.0 eq).
-
Add thiophenol (2.5 eq) dropwise at room temperature.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 1-4 hours), quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the purified amine using one of the methods described below.
Protocol 2: Determination of Enantiomeric Purity by ¹H NMR
This protocol describes the use of a chiral solvating agent to determine the enantiomeric excess of a primary chiral amine.[4][5]
Materials:
-
Chiral primary amine sample
-
(S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
2-Formylphenylboronic acid
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube
Procedure:
-
In an NMR tube, dissolve the chiral primary amine sample (1.0 eq) in CDCl₃.
-
Add (S)-BINOL (1.1 eq) and 2-formylphenylboronic acid (1.1 eq).
-
Shake the NMR tube for approximately 30-60 seconds to allow for the formation of the diastereomeric iminoboronate esters.
-
Acquire a ¹H NMR spectrum.
-
Identify the well-resolved signals corresponding to the diastereomers (often the imine proton is a good diagnostic signal).
-
Integrate the signals for each diastereomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for nosyl deprotection with a focus on ensuring stereochemical integrity.
Caption: General workflow for nosyl deprotection and stereochemical analysis.
References
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Odorless Thiols for Nosyl Group Removal
Welcome to the technical support center for the use of odorless thiols in the removal of nosyl (2-nitrobenzenesulfonyl) protecting groups. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate a smoother, odor-free deprotection process.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of nosyl group removal using thiols?
The removal of a nosyl group with a thiol proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. In the presence of a base, the thiol is deprotonated to form a highly nucleophilic thiolate anion. This anion attacks the electron-deficient nitro-substituted aromatic ring of the nosyl group, creating a temporary Meisenheimer complex.[1][2][3] This intermediate then collapses, cleaving the sulfur-nitrogen bond to release the free amine and generate a thioether byproduct.[1]
Q2: Why should I consider using odorless thiols for nosyl deprotection?
Traditional thiols like thiophenol are effective but possess a notoriously strong and unpleasant odor, posing a significant challenge in a laboratory setting.[4] Odorless alternatives have been developed to mitigate this issue, enhancing the work environment without compromising reaction efficiency.[4][5][6] These alternatives often simplify the purification process as well.[1][2]
Q3: What are the most common odorless alternatives to thiophenol?
Several classes of odorless thiols are available:
-
High molecular weight thiols: Long-chain thiols such as dodecanethiol are less volatile and are considered odorless.[7]
-
Solid-supported thiols: Anchoring the thiol to a polymer resin, like polystyrene (PS-thiophenol), not only eliminates the odor but also simplifies the removal of the reagent and thioether byproduct through simple filtration.[1][7][8]
-
Acidic thiols: p-Mercaptobenzoic acid is an effective and odorless alternative, with the added benefit that the thioether byproduct can be easily removed by basic extraction.[5][9]
-
In-situ generated thiolates: Odorless precursors like homocysteine thiolactone can be used with a base such as DBU to generate the active thiolate in the reaction mixture as needed.[2][4][7]
Q4: Is the nosyl deprotection with thiols orthogonal to other common amine protecting groups?
Yes, one of the key advantages of this method is its orthogonality. The nosyl group can be selectively cleaved under mild basic conditions in the presence of other common amine protecting groups like Boc (tert-butoxycarbonyl), Cbz (benzyloxycarbonyl), and Fmoc (fluorenylmethyloxycarbonyl).[1]
Q5: What should I do if the nitro group on my nosyl protectant gets accidentally reduced to an amine?
If the nitro group is reduced, the aromatic ring is no longer electron-deficient, and the standard thiol-mediated deprotection will not work.[10] In this scenario, harsher deprotection methods typically used for tosyl groups, such as treatment with strong acids (e.g., HBr) or reducing agents like samarium (II) iodide or magnesium in methanol, may be necessary.[7][10] However, the compatibility of these conditions with your substrate must be carefully considered.[7][10]
Troubleshooting Guides
This section addresses common issues encountered during the nosyl deprotection process using odorless thiols.
Issue 1: Incomplete or Slow Reaction
| Possible Cause | Suggested Solution | Citation |
| Insufficient Reagents | Ensure an adequate excess of both the thiol (typically 2-5 equivalents) and the base (2-3 equivalents) are used. | [2] |
| Weak Base | For less reactive substrates, a stronger base may be required. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃). DBU is another strong, non-nucleophilic option. | [1][2] |
| Low Reaction Temperature | Gently heat the reaction mixture to 40-50 °C to increase the reaction rate. | [1][7] |
| Inactive Solid-Supported Thiol | Polymer-supported thiols can oxidize during storage, forming disulfide bonds. Pre-treat the resin with a reducing agent like triphenylphosphine (B44618) (PPh₃) to regenerate the active thiol. | [7][8] |
| Sluggish Reaction with Solid-Supported Thiol | For slow reactions, a second portion of the fresh or reactivated resin can be added after 8-16 hours to drive the reaction to completion. | [7][8] |
Issue 2: Formation of Side Products
| Possible Cause | Suggested Solution | Citation |
| Substrate Degradation | If your substrate is sensitive to the reaction conditions, consider using a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or running the reaction at a lower temperature for a longer duration. | [7] |
| Degradation of Solid-Supported Resin | When using microwave heating, be aware that the polymer resin can degrade at high temperatures, especially in solvents like DMF. Use a more stable solvent or reduce the microwave temperature and extend the irradiation time. | [7][8] |
| Over-reaction | Monitor the reaction progress closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed. | [1] |
Issue 3: Low Yield
| Possible Cause | Suggested Solution | Citation |
| Inefficient Extraction | The deprotected amine may be polar. Perform multiple extractions during the workup to ensure complete recovery of the product. | [1][2] |
| Product Loss During Purification | If using an acidic thiol like p-mercaptobenzoic acid, ensure the aqueous layer is sufficiently basic during extraction to remove the thioether byproduct. Conversely, an acidic wash can help in purifying the amine. | [2] |
Data Presentation
The following table summarizes typical reaction conditions for nosyl deprotection using various odorless thiols.
| Thiol Reagent | Base | Solvent | Temperature | Typical Reaction Time | Yield Range | Citation |
| PS-Thiophenol | Cs₂CO₃ | THF/DMF | Room Temp. | 8-24 h | Good to Excellent | [8] |
| p-Mercaptobenzoic Acid | K₂CO₃ | DMF | Room Temp. | 1-4 h | High | [5][9] |
| Dodecanethiol | K₂CO₃ | DMF | Room Temp. | 1-4 h | Moderate to High | [6][7] |
| Homocysteine Thiolactone | DBU | Acetonitrile/Alcohol | Room Temp. | 1-4 h | Good | [2][4] |
Experimental Protocols
Protocol 1: Deprotection using Polymer-Supported Thiophenol (PS-Thiophenol)
This protocol is adapted from procedures utilizing solid-supported reagents for simplified purification.[7][8]
Materials:
-
Nosyl-protected amine (1.0 mmol)
-
PS-thiophenol resin (e.g., 2.0 mmol/g loading; 1.12 mmol, ~0.56 g)
-
Cesium carbonate (Cs₂CO₃, 3.25 mmol)
-
Triphenylphosphine (PPh₃) (optional, for resin activation)
-
Anhydrous, deoxygenated Tetrahydrofuran (THF)
Procedure:
-
(Optional Resin Activation): To ensure maximum activity, suspend the PS-thiophenol resin in deoxygenated, dry THF. Add a 0.7 M solution of PPh₃ in THF and shake the mixture for 30 minutes in a sealed vial. Filter the resin, wash with dry THF, and use immediately.[7][8]
-
Reaction Setup: In a sealed vial, dissolve the nosyl-protected amine (1.0 mmol) in dry THF (2 mL).
-
Reagent Addition: Add cesium carbonate (3.25 mmol), followed by the activated PS-thiophenol resin (1.12 mmol).
-
Reaction: Seal the vial and shake the mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS. If the reaction is sluggish, a second portion of fresh resin (1.12 mmol) may be added after 8 hours.[7][8]
-
Work-up: Upon completion, filter the reaction mixture through a sintered glass funnel. Wash the resin thoroughly with THF and dichloromethane.[8]
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine. Further purification is often not required.[1]
Protocol 2: Deprotection using p-Mercaptobenzoic Acid
This protocol utilizes an odorless, solid thiol that results in an easily removable byproduct.
Materials:
-
Nosyl-protected amine (1.0 eq)
-
p-Mercaptobenzoic acid (2.5 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1 M NaOH solution
-
Brine
Procedure:
-
Reaction Setup: Dissolve the nosyl-protected amine (1.0 eq) in DMF.
-
Reagent Addition: Add potassium carbonate (2.0 eq) and p-mercaptobenzoic acid (2.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with 1 M NaOH solution to remove the thioether byproduct, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified amine.
Visualizations
Caption: Mechanism of nosyl deprotection by thiolate anion.
Caption: Troubleshooting logic for incomplete deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. tandfonline.com [tandfonline.com]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Synthesis of Sterically Hindered Nosylamides
Welcome to the technical support center for the synthesis of sterically hindered nosylamides. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the synthesis and deprotection of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing sterically hindered nosylamides?
A1: The main difficulties arise from the steric bulk around the nitrogen atom. This hindrance impedes the approach of the amine to the sulfonyl chloride, leading to slow reaction rates and low yields. Key challenges include the low nucleophilicity of the hindered amine, the need for forcing reaction conditions which can cause side reactions, and subsequent difficulties in cleaving the robust nosyl group from the sterically congested environment.
Q2: Why is my nosylation reaction of a bulky amine failing or giving very low yields?
A2: Low yields are often due to a combination of factors. Steric hindrance significantly slows down the reaction. Additionally, the amine's poor nucleophilicity may be insufficient to attack the nosyl chloride effectively under standard conditions. Side reactions, such as the hydrolysis of nosyl chloride by trace amounts of water, can also consume the reagent. The choice of base is critical; a base that is too weak may not sufficiently activate the amine, while a base that is also nucleophilic can compete in reacting with the nosyl chloride.
Q3: What makes the deprotection of a sterically hindered nosylamide so difficult?
A3: Steric hindrance is again the primary issue. The bulky groups surrounding the nitrogen atom shield the sulfonyl group, preventing the thiol-based nucleophile from accessing the reaction site. This necessitates more forcing conditions, such as higher temperatures or stronger bases, which can risk degrading sensitive functional groups elsewhere in the molecule.
Q4: Are there alternative methods to direct nosylation for forming these bonds?
A4: Yes, the Fukuyama-Mitsunobu reaction is a powerful alternative for synthesizing highly hindered secondary amines.[1] This method involves the alkylation of a nosyl-protected primary amine with an alcohol. Because the nosyl group renders the N-H bond acidic, it can be alkylated under Mitsunobu conditions, even with sterically demanding secondary alcohols.[2][3] This circumvents the challenge of reacting a bulky amine with nosyl chloride directly.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of sterically hindered nosylamides in a question-and-answer format.
Problem 1: The nosylation reaction is not proceeding to completion or the yield is very low.
-
Possible Cause 1: Insufficient Reactivity.
-
Solution: Sterically hindered amines are poor nucleophiles. The reaction may require more forcing conditions. Increase the reaction temperature (e.g., refluxing in a suitable solvent) and extend the reaction time. Monitor progress carefully using TLC or LC-MS to avoid decomposition.
-
-
Possible Cause 2: Ineffective Base.
-
Solution: Standard bases like triethylamine (B128534) (TEA) or pyridine (B92270) may be too weak or sterically hindered themselves. Switch to a stronger, non-nucleophilic base to facilitate the reaction. Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate (Cs₂CO₃) can be more effective.[4] For extremely hindered cases, a very strong but non-nucleophilic base like Proton Sponge® may be considered.
-
-
Possible Cause 3: Reagent Degradation.
-
Solution: Nosyl chloride (NsCl) is sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended to prevent the hydrolysis of NsCl to the unreactive sulfonic acid.
-
-
Possible Cause 4: Unsuitable Solvent.
-
Solution: The solvent must be able to dissolve both the amine and the nosyl chloride. Aprotic polar solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are often good choices. If solubility is an issue, a solvent screen may be necessary.
-
Problem 2: The deprotection of the nosyl group is sluggish or incomplete.
-
Possible Cause 1: Insufficient Nucleophilicity of Thiol.
-
Solution: The deprotection proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which requires a potent nucleophile.[5] Ensure the thiol (e.g., thiophenol) is fully deprotonated to the more nucleophilic thiolate by using a suitable base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and effective.[4][6]
-
-
Possible Cause 2: Steric Shielding.
-
Solution: To overcome the steric barrier, increase the reaction temperature (e.g., 50 °C or higher) and concentration of the thiolate. Using a less sterically demanding thiol reagent might also be beneficial, although this could reduce nucleophilicity.
-
-
Possible Cause 3: By-product Interference.
-
Solution: The thioether by-product can sometimes complicate purification. Using a polymer-supported thiol reagent can simplify the workup, as the reagent and by-product can be removed by simple filtration.[4]
-
Data Presentation
| Entry | Substrate (Polyisobutylene-OH) | Sulfonyl Chloride | Catalyst (eq) | Base (eq) | Solvent | Time (h) | Conversion (%) |
| 1 | PIBexo-OH | TsCl (10 eq) | Pyridine (2) | - | DCM | 24 | 16 |
| 2 | PIBexo-OH | TsCl (10 eq) | DMAP (2) | TEA (10) | DCM | 7 | >95 |
| 3 | PIBexo-OH | NsCl (10 eq) | DMAP (2) | TEA (10) | THF | 7 | ~80 |
| 4 | PIBexo-OH | NsCl (10 eq) | DMAP (2) | TEA (10) | THF | 24 | ~90 |
| 5 | PIBall-OH | NsCl (10 eq) | DMAP (2) | TEA (2) | THF | 19 | 14 |
| 6 | PIBall-OH | NsCl (10 eq) | DMAP (2) | TEA (5) | THF | 19 | >95 |
| Data compiled from a study on hydroxyl-terminated polyisobutylenes (PIB-OH), which demonstrates challenges with hindered hydroxyl groups.[7] This illustrates the critical role of catalyst, base, and reaction time in achieving high conversion for hindered substrates. |
Experimental Protocols
Protocol 1: General Procedure for Nosylation of a Hindered Secondary Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To an oven-dried, round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the sterically hindered secondary amine (1.0 eq).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (B109758) (DCM) or acetonitrile (MeCN) (approx. 0.1 M). Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of 2-nitrobenzenesulfonyl chloride (NsCl, 1.2 eq) in the same anhydrous solvent dropwise over 15-20 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. For particularly hindered amines, the mixture may need to be heated to reflux. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Purification: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Thiol-Mediated Deprotection of a Hindered Nosylamide
This protocol is adapted from the Fukuyama deprotection procedure.[5]
-
Preparation: In a round-bottomed flask, dissolve the sterically hindered nosylamide (1.0 eq) in acetonitrile or DMF (approx. 0.2 M).
-
Reagent Addition: Add thiophenol (2.5 - 5.0 eq) followed by finely ground potassium carbonate (K₂CO₃, 3.0 - 5.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature. If the reaction is sluggish, heat the mixture to 40-50 °C. Monitor the disappearance of the starting material by TLC or LC-MS. Reactions can take from 1 to 24 hours depending on the steric hindrance.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with dichloromethane or ethyl acetate (3x).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, which contains the desired amine and the diphenyl disulfide by-product, is then purified by column chromatography.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the synthesis of sterically hindered nosylamides.
Caption: General experimental workflow for the nosylation of a hindered amine.
References
- 1. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of the Fukuyama amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the Fukuyama amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the Fukuyama amine synthesis over other methods for preparing secondary amines?
A1: The Fukuyama amine synthesis offers a powerful method for accessing secondary amines under mild reaction conditions.[1] The key advantage lies in the use of the 2-nitrobenzenesulfonyl (nosyl or Ns) protecting group. This group is acidic enough to allow for the alkylation of the sulfonamide under Mitsunobu conditions or with a weak base and an alkyl halide. Most importantly, the nosyl group can be easily removed under mild conditions using a thiol, a significant advantage over the more robust tosyl group.
Q2: What are the key steps in the Fukuyama amine synthesis?
A2: The synthesis consists of three main steps:
-
Protection: A primary amine is reacted with 2-nitrobenzenesulfonyl chloride (Ns-Cl) to form a nosyl amide.
-
Alkylation: The nosyl amide is then N-alkylated using an alcohol under Fukuyama-Mitsunobu conditions or with an alkyl halide.
-
Deprotection: The nosyl group is removed from the resulting di-substituted sulfonamide using a thiol, such as thiophenol, to yield the secondary amine.
Q3: Are there alternative sulfonyl protecting groups that can be used?
A3: Yes, besides the commonly used 2-nitrobenzenesulfonyl (o-Ns) group, 4-nitrobenzenesulfonyl (p-NsCl) and 2,4-dinitrobenzenesulfonyl (DNsCl) are also compatible with the Fukuyama-Mitsunobu alkylation.[2] The 2,4-dinitrobenzenesulfonyl group can be removed selectively in the presence of the 2-nitrobenzenesulfonyl group, allowing for the synthesis of complex polyamines.[3]
Troubleshooting Guide
Issue 1: Low or No Yield of the N-Alkylated Sulfonamide
| Potential Cause | Troubleshooting Recommendation |
| Poor nucleophilicity of the nosyl amide | The pKa of the nosyl amide is crucial for successful alkylation. If the nucleophile is not sufficiently acidic (pKa > 13), the reaction may fail.[4] Ensure the nosyl group is correctly installed. |
| Sterically hindered alcohol or nosyl amide | The Mitsunobu reaction is sensitive to steric hindrance. If either the alcohol or the nosyl amide is bulky, the reaction rate can decrease significantly. Consider using less hindered starting materials if possible. For sterically congested secondary alcohols, using trimethylphosphine (B1194731) as the phosphine (B1218219) reagent may be effective.[2] |
| Sub-optimal Mitsunobu reagents | The choice of azodicarboxylate and phosphine can impact the reaction yield. For easier byproduct removal and potentially cleaner reactions, consider using di-tert-butyl azodicarboxylate (DTBAD) with diphenylpyridinylphosphine.[3][5] |
| Incorrect reaction conditions | The reaction is typically run at 0 °C to room temperature.[4] Ensure the solvent (commonly THF or diethyl ether) is anhydrous.[4][6] The order of reagent addition can also be critical; typically, the alcohol, nosyl amide, and phosphine are mixed before the slow addition of the azodicarboxylate.[4] |
| Side reactions | A common side reaction is the displacement of the activated alcohol by the azodicarboxylate instead of the nosyl amide.[4] This is more likely to occur with less acidic nosyl amides. |
Issue 2: Low Yield During Deprotection
| Potential Cause | Troubleshooting Recommendation |
| Inefficient cleavage of the nosyl group | Ensure an adequate excess of the thiol (e.g., thiophenol) and base (e.g., potassium hydroxide (B78521) or cesium carbonate) is used.[7] The reaction is often heated to drive it to completion. |
| Degradation of starting material or product | The reaction conditions for deprotection are generally mild, but sensitive functional groups on the substrate could be affected. Monitor the reaction by TLC to avoid prolonged reaction times. |
| Difficult purification | The byproducts of the deprotection step can sometimes complicate purification. The use of DTBAD and diphenylpyridinylphosphine in the preceding Mitsunobu step can lead to byproducts that are more easily removed.[5] |
Issue 3: Decreasing Yields in Solid-Phase Synthesis
| Potential Cause | Troubleshooting Recommendation |
| Inefficient subsequent alkylation steps | A significant drop in yield is often observed in successive alkylation steps on a solid support, particularly when using secondary alcohols.[2][3] This is a known limitation of the method. |
| Steric hindrance on the solid support | As the molecule on the resin grows, steric hindrance can increase, impeding subsequent reactions. |
| Alternative strategy | For the synthesis of polyamines, consider preparing polyamine acid building blocks in solution first and then coupling them to the solid support.[2] |
Quantitative Data Summary
The following table summarizes various reported yields for the Fukuyama amine synthesis and related Mitsunobu reactions under different conditions.
| Reactants | Reaction Type | Conditions | Yield |
| 2- and 4-Nitrobenzenesulfonamides with primary amines | N-alkylation | Mitsunobu or conventional methods | Near quantitative |
| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Deprotection | Thiophenol, KOH, acetonitrile (B52724), 50 °C | 89-91% |
| Alcohol and succinimide | Mitsunobu reaction | PPh3, DEAD, THF, reflux | 88% |
| Trifluoromethanesulfonamide and 3-perfluoroalkyl-1-propanols | Mitsunobu reaction | Ph3P, DIAD, ether | High |
| N-Boc-protected amino alcohol and nosyl amide | Fukuyama-Mitsunobu | DTBAD, diphenylpyridinylphosphine | Not specified, but described as an "efficient modification" |
Experimental Protocols
Detailed Protocol for the Deprotection of a Nosyl Group
This protocol is adapted from a literature procedure.
-
Setup: In a 100-mL two-necked, round-bottomed flask equipped with a magnetic stirring bar, nitrogen gas inlet, and a rubber septum, add thiophenol (7.82 mL, 76.5 mmol) and acetonitrile (20 mL).
-
Base Addition: Cool the mixture in an ice-water bath and add 10.9 M aqueous potassium hydroxide solution (7.02 mL, 76.5 mmol) dropwise over 10 minutes.
-
Substrate Addition: After stirring for 5 minutes, remove the ice-water bath. Add a solution of the N-substituted-2-nitrobenzenesulfonamide (30.6 mmol) in acetonitrile (20 mL) over 20 minutes.
-
Reaction: Heat the reaction mixture in a 50 °C oil bath for 40 minutes.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with water (80 mL).
-
Extract with dichloromethane (B109758) (3 x 80 mL).
-
Combine the organic extracts and wash with brine (80 mL).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the residue by column chromatography on silica (B1680970) gel. To obtain the free amine, dissolve the product in dichloromethane and wash with 1 M aqueous sodium hydroxide solution, followed by brine. Dry the organic layer, filter, and concentrate to yield the purified secondary amine.
Visualizations
Fukuyama-Mitsunobu Alkylation Workflow
Caption: Workflow for the Fukuyama-Mitsunobu alkylation step.
Deprotection Mechanism of the Nosyl Group
Caption: Mechanism for the removal of the nosyl protecting group.
Troubleshooting Logic for Low Alkylation Yield
Caption: A logical guide to troubleshooting low yields in the alkylation step.
References
- 1. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Total Synthesis of Manzamine A by Fukuyama [organic-chemistry.org]
Removal of nosyl group from substrates with sensitive functional groups
Welcome to the technical support center for the removal of the 2-nitrobenzenesulfonyl (nosyl) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the deprotection of nosyl-protected amines, especially in the presence of sensitive functional groups.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the removal of a nosyl group?
The cleavage of the nosyl (Ns) group from an amine is typically achieved via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] In the presence of a base, a thiol reagent is deprotonated to form a more nucleophilic thiolate anion. This anion attacks the electron-deficient nitro-substituted aromatic ring of the nosyl group, forming a transient Meisenheimer complex.[1][2][3] Subsequent collapse of this intermediate results in the cleavage of the sulfur-nitrogen bond, liberating the free amine and forming a thioether byproduct.[1][2]
Q2: What are the most common reagents used for nosyl group removal?
The most common method involves the use of a thiol in the presence of a base.[4]
-
Thiols: Thiophenol is a widely used and effective reagent.[1] However, due to its strong odor, odorless alternatives such as p-mercaptobenzoic acid, dodecanethiol, or polymer-supported thiols are often preferred to simplify purification and reduce odor.[1][5] In-situ generation of thiolates from odorless precursors like homocysteine thiolactone is also a viable strategy.[6][7]
-
Bases: A variety of bases can be used to generate the active thiolate. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium hydroxide (B78521) (KOH), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][5] Cesium carbonate has been reported to provide superior results in some cases.[1]
Q3: Is the nosyl group orthogonal to other common amine protecting groups?
Yes, the nosyl group is considered orthogonal to many common amine protecting groups. It can be selectively cleaved in the presence of tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) groups.[1] This orthogonality is a significant advantage in multi-step syntheses of complex molecules.[1]
Q4: Can nosyl deprotection be performed under acidic conditions?
While thiol-based deprotection under basic conditions is most common, a method using trifluoromethanesulfonic acid (TfOH) for the chemoselective acidic hydrolysis of N-arylsulfonamides has been reported.[8] This method is effective for neutral or electron-deficient N-arylsulfonamides, while electron-rich substrates may undergo sulfonyl group migration.[8] This approach is compatible with functional groups like nitriles, amides, esters, and aldehydes.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient amount of thiol or base. | Increase the equivalents of both the thiol (typically 2.5-5 eq.) and the base (typically 2-3 eq.).[4] |
| Low reaction temperature. | Gently heat the reaction mixture to 40-50 °C.[1][3] For microwave-assisted deprotection, temperatures around 80 °C in THF can be effective.[9] | |
| Deactivated thiol reagent. | Thiols can oxidize to disulfides over time. Use fresh, high-quality thiol.[4] For polymer-supported thiols, pretreatment with PPh₃ can reduce disulfides.[9] | |
| Steric hindrance at the nitrogen atom. | The presence of bulky substituents on the nitrogen can slow down the reaction.[7] Increase reaction time or temperature, or consider a less sterically hindered thiol. | |
| Side Product Formation | Degradation of starting material or product. | Monitor the reaction progress closely using TLC or LC-MS and stop the reaction once the starting material is consumed.[1] |
| Reaction conditions are too harsh. | Use milder conditions, such as a weaker base (e.g., K₂CO₃ instead of KOH) or a lower reaction temperature. | |
| Resin degradation with microwave heating. | When using polymer-supported thiols with microwave irradiation, high temperatures in solvents like DMF can cause resin degradation.[5][9] Switch to a more stable solvent like THF and use a lower temperature.[9] | |
| Difficulty in Purification | Removal of excess thiol and thioether byproduct. | Use odorless, polymer-supported, or fluorous thiols to allow for removal by filtration.[1][2][4] |
| For reactions using thiophenol, an aqueous basic wash (e.g., 1M NaOH) during workup can help remove excess thiophenol.[10] |
Experimental Protocols
Protocol 1: General Deprotection using Thiophenol
This procedure is adapted from the Fukuyama amine synthesis.[1][3]
Materials:
-
Nosyl-protected amine (1.0 eq)
-
Thiophenol (2.5 eq)[1]
-
Potassium carbonate (K₂CO₃, 2.0 eq) or Potassium hydroxide (KOH, 2.5 eq)[1][3]
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the nosyl-protected amine in MeCN or DMF in a round-bottom flask.
-
Add the base (e.g., potassium carbonate) to the solution.
-
Add thiophenol to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be heated to 50°C.[3]
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with DCM or EtOAc (3x).
-
Combine the organic extracts and wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography.
Protocol 2: Deprotection using a Polymer-Supported Thiol
This method simplifies purification by allowing for the removal of the thiol reagent and byproduct by filtration.[2][9]
Materials:
-
Nosyl-protected amine (1.0 mmol)
-
PS-thiophenol resin (2.24 mmol, ~1.12 g of 2 mmol/g loading)[2]
-
Cesium carbonate (Cs₂CO₃, 3.25 mmol)[2]
-
Dry Tetrahydrofuran (THF)[9]
Procedure:
-
(Optional but recommended) Pretreat the PS-thiophenol resin by shaking it with a 0.7 M solution of PPh₃ in dry, deoxygenated THF for 30 minutes to reduce any disulfide bonds. Filter the resin, wash with dry THF, and use immediately.[2]
-
In a sealed vial, dissolve the nosyl-protected amine in dry THF.
-
Add Cs₂CO₃ followed by the pre-treated PS-thiophenol resin.
-
Shake the sealed vial at room temperature for 8-24 hours, monitoring the reaction by TLC or LC-MS.
-
If the reaction is incomplete after 8 hours, a second portion of the resin (1.12 mmol) can be added and the mixture shaken for another 16 hours.[2][9]
-
Upon completion, filter the reaction mixture and wash the resin thoroughly with THF and DCM.
-
The combined filtrate is concentrated under reduced pressure to yield the deprotected amine.[2] In many cases, the product is of high purity without the need for further chromatographic purification.[2][9]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the deprotection of various nosyl-protected amines. Yields are highly substrate-dependent and may require optimization.
| Substrate Type | Thiol Reagent | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Secondary Amine | Thiophenol (2.5 eq) | KOH (2.5 eq) | MeCN | 50 | 40 min | 89-91 | [3] |
| Secondary Amine | PS-thiophenol (2.2 eq) | Cs₂CO₃ (3.25 eq) | THF | RT | 24 h | 96 | [9] |
| Secondary Amine (Microwave) | PS-thiophenol (2.2 eq) | Cs₂CO₃ (3.25 eq) | THF | 80 | 6 min | 95 | [9] |
| Primary Amine | Thiophenol (2.5 eq) | K₂CO₃ (2.5 eq) | MeCN | RT | 2-16 h | ~90 | [10] |
| N-Aryl Amine | 4-methoxybenzenethiol | K₂CO₃ | MeCN/DMSO | RT | - | "excellent" | [11] |
| α-Amino Acid | Polymer-supported mercaptoacetic acid (1.4 eq) | DBU (2.8 eq) | CH₂Cl₂ | RT | 1 h | High | [12] |
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. benchchem.com [benchchem.com]
- 11. Ligand-Enabled Meta-Selective C–H Arylation of Nosyl Protected Phenethylamines, Benzylamines and 2-Aryl Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: HPLC Method Development for Separating Nosylated Compounds
Welcome to the Technical Support Center for the HPLC analysis of nosylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for method development and to troubleshoot common issues encountered during the separation of nosyl-derivatized molecules.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of nosylating compounds for HPLC analysis?
A1: Nosylation, the derivatization of primary or secondary amines with 2-nitrobenzenesulfonyl chloride (nosyl chloride), is performed to enhance the detectability and improve the chromatographic properties of the analytes. The nosyl group is strongly UV-absorbent, which significantly increases the sensitivity of detection for compounds that lack a natural chromophore.[1] Furthermore, the increased hydrophobicity of the nosylated derivative often leads to better retention and separation on reversed-phase HPLC columns.[1]
Q2: What are the key parameters to consider when developing an HPLC method for nosylated compounds?
A2: The most critical parameters to optimize for the separation of nosylated compounds are the mobile phase composition (including the organic modifier and pH) and the gradient profile. The choice of a suitable stationary phase (typically C18 or C8) is also important. Due to the ionizable nature of the remaining functional groups on many nosylated compounds (e.g., the carboxylic acid group of an amino acid), the pH of the mobile phase can dramatically affect retention time and peak shape.
Q3: How does mobile phase pH affect the retention of nosylated amino acids?
A3: The mobile phase pH influences the ionization state of the acidic and basic functional groups on the nosylated amino acid. For a nosylated amino acid, the sulfonic acid group is always ionized, but the carboxylic acid group's ionization is pH-dependent. At a low pH (e.g., pH 2-3), the carboxylic acid is protonated (neutral), making the molecule less polar and more retained on a reversed-phase column. As the pH increases, the carboxylic acid deprotonates, increasing the molecule's overall polarity and leading to shorter retention times.
Q4: Should I use isocratic or gradient elution for separating nosylated compounds?
A4: For complex mixtures of nosylated compounds with a wide range of polarities, gradient elution is generally preferred. A gradient allows for the separation of both weakly and strongly retained components in a single run with good resolution and peak shape. Isocratic elution may be suitable for simpler mixtures or for the quality control of a single nosylated compound.
Q5: I am observing peak tailing with my nosylated analyte. What are the common causes and solutions?
A5: Peak tailing for nosylated compounds, particularly basic analytes, can be caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase. Here are some common causes and solutions:
-
Mobile Phase pH: If the mobile phase pH is in a range where the analyte can interact with ionized silanols, peak tailing can occur. Adjusting the pH to suppress the ionization of either the analyte or the silanols can improve peak shape.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.[2]
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites. Replacing the column or using a guard column can help.[2]
Troubleshooting Guides
Poor Peak Shape
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanols | Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. Add a competing base like triethylamine (B128534) (TEA) in low concentrations (0.05-0.1%) to the mobile phase. Use a column with high-purity silica (B1680970) and good end-capping. |
| Column overload | Reduce sample concentration or injection volume. | |
| Column void or contamination | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase. |
| High sample concentration | Dilute the sample. | |
| Split Peaks | Partially clogged frit or column void | Back-flush the column. If not resolved, replace the column. |
| Sample solvent incompatibility | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
Retention Time Variability
| Problem | Possible Cause | Recommended Solution |
| Gradual shift in retention time | Change in mobile phase composition | Prepare fresh mobile phase daily. Ensure accurate mixing of solvents. Use a mobile phase buffer. |
| Column aging | Replace the column. Use a guard column to extend column life. | |
| Temperature fluctuations | Use a column oven to maintain a constant temperature. | |
| Erratic retention times | Air bubbles in the pump | Degas the mobile phase. Purge the pump. |
| Leaks in the system | Check for loose fittings and replace worn seals. |
Experimental Protocols
Protocol 1: Nosylation of Primary Amines for HPLC Analysis
This protocol provides a general procedure for the derivatization of primary amines with 2-nitrobenzenesulfonyl chloride (nosyl chloride). Optimization may be required for specific applications.[3]
Materials:
-
Amine-containing sample
-
2-Nitrobenzenesulfonyl chloride (Nosyl-Cl)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine (B92270) or other suitable base
-
Quenching solution (e.g., a solution of a primary amine like glycine)
-
HPLC-grade solvents for sample preparation and analysis
Procedure:
-
Sample Preparation: Dissolve the amine-containing sample in anhydrous DCM in a clean, dry reaction vial.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add pyridine (2.0 equivalents) to the stirred solution.
-
Nosylation: Add nosyl chloride (1.1 equivalents) portion-wise to the reaction mixture, maintaining the temperature below 5°C.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC or a rapid HPLC-UV analysis.
-
Quenching: Once the reaction is complete, add a quenching solution to consume any excess nosyl chloride.
-
Work-up: Perform an appropriate aqueous work-up to remove the base and any water-soluble byproducts. Extract the nosylated product into an organic solvent.
-
Sample Preparation for HPLC: Dry the organic extract, evaporate the solvent, and reconstitute the residue in the initial HPLC mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: Representative HPLC Method for Separation of Nosylated Amino Acids
This is a starting point for method development and will likely require optimization.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Reaction scheme for the derivatization of a primary amine with nosyl chloride.
Caption: A typical workflow for developing an HPLC method for nosylated compounds.
Caption: A decision tree for troubleshooting common peak shape problems in HPLC.
References
Technical Support Center: Managing Acidic Byproducts of Nosyl Deprotection
Welcome to the technical support center for managing acidic byproducts generated during nosyl deprotection. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in optimizing their workflow and ensuring the purity of their target amines.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the workup and purification stages following nosyl deprotection, with a focus on the removal of acidic byproducts such as excess thiol reagents (e.g., thiophenol) and 2-nitrobenzenesulfinic acid.
Q1: My final product is contaminated with a foul-smelling impurity. How can I remove it?
This is a common issue and the odor is likely due to residual thiophenol or other thiol-based reagents used in the deprotection step. Here are several strategies to address this:
-
Aqueous Basic Wash: Thiophenol is acidic and can be effectively removed by washing the organic layer with an aqueous basic solution. A 1M NaOH solution is commonly used for this purpose. Perform multiple washes to ensure complete removal.
-
Oxidative Wash: A wash with a dilute solution of sodium hypochlorite (B82951) (bleach) can oxidize the residual thiol to less odorous and more easily removable byproducts.[1] This should be done carefully, especially if your target compound has functional groups sensitive to oxidation.
-
Use of Solid-Supported Reagents: To avoid this issue in future experiments, consider using a polymer-supported thiol reagent. This allows for the removal of excess thiol and the resulting thioether byproduct by simple filtration, significantly simplifying the workup.[1]
Q2: I'm observing a low yield after my aqueous workup. What could be the cause?
Low yields can result from several factors during the workup:
-
Emulsion Formation: Vigorous shaking during liquid-liquid extraction can lead to the formation of emulsions, making phase separation difficult and causing loss of product. If an emulsion forms, letting the mixture stand, adding brine, or filtering through a pad of Celite can help to break it.
-
Product Partitioning into the Aqueous Layer: If your deprotected amine is protonated by an acidic byproduct and has some water solubility, it may partition into the aqueous layer. Ensure your aqueous washes are basic to keep the amine in its freebase form and in the organic layer.
-
Insufficient Extraction: Ensure you are performing multiple extractions (at least 3x) with an appropriate organic solvent to fully recover your product from the aqueous layer.
Q3: How can I confirm that all the acidic byproducts have been removed?
Several analytical techniques can be used to assess the purity of your final product:
-
Thin Layer Chromatography (TLC): A simple and quick method to check for the presence of starting material and byproducts. Co-spotting your purified product with the starting nosyl-protected amine and the thiol reagent can help in identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to detect the presence of aromatic protons from thiophenol or other aromatic byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can detect trace amounts of impurities.
Q4: What are the advantages of using solid-supported thiols over traditional thiophenol?
Solid-supported thiols offer several advantages that streamline the purification process:
-
Simplified Workup: The primary benefit is the ease of removal. After the reaction is complete, the resin-bound thiol and the thioether byproduct can be removed by simple filtration.[1]
-
Reduced Odor: Polymer-supported thiols are generally less volatile and have a less pungent odor compared to thiophenol.
-
Avoidance of Aqueous Washes: In many cases, the use of solid-supported reagents can eliminate the need for extensive liquid-liquid extractions, which can be beneficial for water-sensitive or highly polar compounds.
Data Presentation: Comparison of Byproduct Removal Strategies
| Method | Principle of Removal | Typical Reagents | Efficiency (Qualitative) | Advantages | Disadvantages |
| Aqueous Basic Wash | Deprotonation of acidic thiol to form a water-soluble thiolate salt. | 1M NaOH, 1M KOH, Sat. NaHCO3 | High | Simple, inexpensive, and effective for removing acidic impurities. | Can lead to emulsions; may not remove all of the neutral thioether byproduct. |
| Oxidative Wash | Oxidation of thiol to less odorous and more polar byproducts. | Dilute Sodium Hypochlorite (Bleach) | High | Effectively removes thiol odor.[1] | The desired product may be sensitive to oxidation. |
| Solid-Supported Thiol | Thiol reagent is immobilized on a solid support. | Polymer-supported thiophenol | Very High | Simplifies workup to a filtration step; reduces odor.[1] | Higher cost of reagents; reaction times may be longer. |
| Scavenger Resins | Resin with functional groups that react with and bind excess reagents. | Thiol-scavenging resins | Very High | Highly selective for thiol removal; simplifies purification. | Additional cost of the resin; requires an extra filtration step. |
| Solid-Phase Extraction (SPE) | Differential partitioning of the product and byproducts between a solid phase and a liquid phase. | Silica, C18, or Ion-Exchange Cartridges | Very High | Can provide very pure product; can be automated. | Requires method development; can be more expensive than simple extraction. |
Experimental Protocols
Protocol 1: Nosyl Deprotection with Thiophenol and Aqueous Workup
This protocol describes a general procedure for the deprotection of a nosyl-protected amine using thiophenol, followed by a standard liquid-liquid extraction to remove byproducts.
Materials:
-
Nosyl-protected amine (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium Carbonate (K2CO3) (3.0 eq)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Sodium Hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
Procedure:
-
Dissolve the nosyl-protected amine in MeCN or DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add thiophenol to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, dilute the reaction mixture with DCM or EtOAc.
-
Wash the organic layer with 1M NaOH (2 x 50 mL) to remove excess thiophenol.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Nosyl Deprotection using Polymer-Supported Thiophenol
This protocol utilizes a polymer-supported thiol to simplify the removal of the thiol reagent and its byproduct.
Materials:
-
Nosyl-protected amine (1.0 eq)
-
Polymer-supported thiophenol (e.g., PS-Thiophenol) (2.0-3.0 eq)
-
Cesium Carbonate (Cs2CO3) (3.0 eq)
-
Tetrahydrofuran (THF) or DMF
-
DCM
Procedure:
-
To a solution of the nosyl-protected amine in dry THF or DMF, add cesium carbonate.
-
Add the polymer-supported thiophenol resin to the mixture.
-
Shake or stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a sintered glass funnel.
-
Wash the resin thoroughly with THF and DCM.
-
Combine the filtrate and the washings.
-
Concentrate the combined organic solution under reduced pressure to yield the deprotected amine. Further purification is often not required.
Protocol 3: Solid-Phase Extraction (SPE) for Amine Purification
This protocol provides a general guideline for purifying the deprotected amine using a cation-exchange SPE cartridge. This method is particularly useful for separating the basic amine product from neutral byproducts like the thioether.
Materials:
-
Crude deprotected amine dissolved in a suitable loading solvent (e.g., DCM)
-
Strong Cation Exchange (SCX) SPE cartridge
-
Methanol (B129727) (MeOH)
-
DCM
-
2M Ammonia (B1221849) in Methanol
Procedure:
-
Conditioning: Condition the SCX cartridge by passing 5 mL of MeOH through it, followed by 5 mL of DCM.
-
Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 10 mL of DCM to elute neutral byproducts (e.g., the thioether). Follow with a wash of 10 mL of MeOH to remove any remaining non-basic impurities.
-
Elution: Elute the desired amine from the cartridge by passing 5-10 mL of 2M ammonia in methanol through the cartridge.
-
Concentration: Concentrate the elution fraction under reduced pressure to obtain the purified amine.
Visualizations
Caption: General experimental workflow for nosyl deprotection with aqueous workup.
References
Validation & Comparative
A Comparative Guide to Nosyl (Ns) and Tosyl (Ts) Protecting Groups for Amines
In the realm of organic synthesis, particularly in the intricate pathways of pharmaceutical and materials science research, the strategic protection and deprotection of amine functionalities is a cornerstone of success. The nucleophilic and basic nature of amines necessitates their temporary masking to prevent undesirable side reactions. Among the arsenal (B13267) of amine protecting groups, sulfonamides, particularly the p-toluenesulfonyl (Ts) and o-nitrobenzenesulfonyl (Ns) groups, are prominent choices. This guide provides an objective comparison of the nosyl and tosyl protecting groups, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences Between Nosyl and Tosyl Groups
The primary distinction between the nosyl and tosyl groups lies in their deprotection conditions. The nosyl group, featuring an electron-wielding nitro group, is susceptible to cleavage under remarkably mild conditions, a significant advantage in the synthesis of complex and sensitive molecules.[1] In contrast, the tosyl group is known for its exceptional stability, often requiring harsh reductive or strongly acidic conditions for its removal.[2]
Performance Comparison: Stability and Reactivity
While direct, side-by-side quantitative comparisons across a broad range of substrates are not extensively documented in a single source, a clear qualitative and context-specific quantitative picture emerges from the literature.
Key Performance Parameters of Nosyl vs. Tosyl Protecting Groups
| Parameter | Nosyl (Ns) Group | Tosyl (Ts) Group | Key Considerations |
| Stability | Moderately stable. Generally stable to acidic conditions but can be sensitive to some reducing agents that may affect the nitro group.[2][3] | Highly stable. Resistant to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[2][4] | The high stability of the Ts group can be a double-edged sword, necessitating harsh deprotection that may not be compatible with sensitive functional groups. |
| Protection Yield | Generally high. Nosylation of amines typically proceeds in high yield under standard conditions.[5] | Generally high. Tosylation of amines is a robust and high-yielding transformation.[5] | For specific substrates like sterically hindered amines or hydroxyl-terminated polymers, optimization of reaction conditions may be required to achieve quantitative yields for both groups.[5] |
| Deprotection Conditions | Mild. Cleaved by thiolate nucleophiles (e.g., thiophenol, 2-mercaptoethanol) in the presence of a mild base (e.g., K₂CO₃, Cs₂CO₃).[1][6] | Harsh. Typically requires strong reducing agents (e.g., Na/NH₃, SmI₂, Mg/MeOH) or concentrated strong acids (e.g., HBr, H₂SO₄).[3][4][7] | The mild deprotection of the Ns group allows for orthogonal strategies in the presence of other protecting groups like Boc and Cbz. |
| Deprotection Yield | Generally high (often >90%). The deprotection is typically clean and efficient.[1] | Variable. Yields can be high, but the harsh conditions can sometimes lead to side reactions or degradation of the substrate.[7] | The choice of deprotection method for the Ts group is critical and must be tailored to the substrate's stability. |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application and removal of protecting groups. Below are representative protocols for the nosylation and tosylation of amines, as well as their respective deprotection methods.
Nosyl Group Protocols
1. Protection of a Primary Amine (Nosylation)
-
Materials: Primary amine, 2-nitrobenzenesulfonyl chloride (NsCl), pyridine (B92270) (or triethylamine), and anhydrous dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.0 eq) to the stirred solution.
-
Add NsCl (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash sequentially with 1M HCl, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
2. Deprotection of a Nosylamide using Thiophenol
-
Materials: N-nosylated amine, thiophenol, potassium carbonate (K₂CO₃), and acetonitrile (B52724) (MeCN) or dimethylformamide (DMF).
-
Procedure:
-
Dissolve the N-nosylated amine (1.0 eq) in MeCN or DMF in a round-bottom flask.
-
Add thiophenol (2.5 eq) to the solution.
-
Add K₂CO₃ (2.5 eq) to the stirred mixture.
-
Heat the reaction mixture to 50 °C and monitor for completion by TLC or LC-MS (typically 40-60 minutes).[1]
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic extracts with 1M NaOH (to remove excess thiophenol) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[1]
-
Tosyl Group Protocols
1. Protection of a Primary Amine (Tosylation)
-
Materials: Primary amine, p-toluenesulfonyl chloride (TsCl), pyridine (or triethylamine), and anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.0 eq) to the stirred solution.
-
Add TsCl (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4 hours or allow it to warm to room temperature if the reaction is sluggish, monitoring by TLC.
-
Upon completion, dilute with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the tosylated amine.
-
2. Deprotection of a Tosylamide using Reductive Cleavage (Magnesium/Methanol)
-
Materials: N-tosylated amine, magnesium turnings, and anhydrous methanol.
-
Procedure:
-
To a stirred solution of the N-tosylated amine in anhydrous methanol, add magnesium turnings (excess, e.g., 10 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary significantly depending on the substrate.
-
Upon completion, cool the reaction mixture and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate.
-
Extract the residue with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate to yield the deprotected amine.
-
3. Deprotection of a Tosylamide using Strong Acid (HBr/Acetic Acid)
-
Materials: N-tosylated amine, 33% HBr in acetic acid, and phenol (B47542) (as a scavenger).
-
Procedure:
-
Dissolve the N-tosylated amine in a solution of 33% HBr in acetic acid.
-
Add phenol (1-2 eq) to the mixture.
-
Stir the reaction at room temperature, monitoring by TLC. Reaction times can range from a few hours to overnight.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.
-
Extract the aqueous layer with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, then dry and concentrate to afford the free amine.
-
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental workflows for the application and removal of nosyl and tosyl protecting groups.
Conclusion and Recommendations
The choice between nosyl and tosyl as a protecting group for amines is highly dependent on the overall synthetic strategy.
Choose the Nosyl (Ns) group when:
-
The substrate contains sensitive functional groups that would not withstand harsh acidic or reductive conditions.
-
An orthogonal protection strategy is required, where the amine needs to be deprotected in the presence of other acid- or reduction-labile protecting groups.
-
Mild deprotection conditions are a priority to maximize the overall yield of a complex synthesis.
Choose the Tosyl (Ts) group when:
-
Exceptional stability of the protected amine is required throughout a multi-step synthesis involving a wide range of reaction conditions.
-
The substrate is robust enough to tolerate the harsh deprotection conditions.
-
A more cost-effective protecting group is desired, as tosyl chloride is generally less expensive than nosyl chloride.
Ultimately, the decision should be based on a careful evaluation of the stability of all functional groups present in the molecule and the planned synthetic route. The mild lability of the nosyl group offers significant advantages in modern organic synthesis, particularly in the construction of complex natural products and pharmaceuticals. However, the robustness and reliability of the tosyl group ensure its continued relevance in a broad range of synthetic applications.
References
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. mdpi.com [mdpi.com]
- 6. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
The Nosyl Protecting Group: A Superior Alternative to Boc and Fmoc in Complex Synthesis
In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and drug development, the judicious selection of protecting groups is a critical determinant of success. For the protection of amines, tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) have long been the workhorses of peptide and medicinal chemistry. However, the 2-nitrobenzenesulfonyl (nosyl or Ns) group has emerged as a powerful alternative, offering distinct advantages in terms of stability, orthogonality, and cleavage conditions. This guide provides an objective, data-driven comparison of the nosyl protecting group with Boc and Fmoc, highlighting its superior performance in complex synthetic endeavors.
Core Principles: A Trifecta of Orthogonality, Stability, and Mild Lability
The primary distinction between these protecting groups lies in their lability and stability profiles. The Boc group is notoriously acid-labile, succumbing to reagents like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, typically removed with piperidine (B6355638). The nosyl group, a sulfonamide, distinguishes itself by its remarkable stability to both acidic and basic conditions, yet it can be cleaved under exceptionally mild and highly selective nucleophilic conditions.
This unique characteristic establishes the nosyl group as a truly orthogonal protecting group to both Boc and Fmoc. This orthogonality is a significant advantage in complex syntheses where multiple protecting groups are employed, allowing for the selective deprotection of one amine in the presence of others, a task that can be challenging with the more traditional protecting group strategies.
Comparative Analysis: Ns vs. Boc and Fmoc
The advantages of the nosyl group become more apparent when its properties are directly compared to those of Boc and Fmoc.
| Feature | Nosyl (Ns) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Chemical Nature | Sulfonamide | Carbamate | Carbamate |
| Lability | Nucleophile-labile | Acid-labile | Base-labile |
| Typical Cleavage Reagents | Thiols (e.g., thiophenol, 2-mercaptoethanol) with a mild base (e.g., K₂CO₃, DBU) | Strong acids (e.g., trifluoroacetic acid (TFA), HCl) | Secondary amines (e.g., 20% piperidine in DMF) |
| Stability to Acid | High | Low | High |
| Stability to Base | High | High | Low |
| Orthogonality | Orthogonal to both Boc and Fmoc | Orthogonal to Fmoc | Orthogonal to Boc |
| Byproducts | Diaryl sulfide (B99878) and SO₂ | Isobutylene and CO₂ | Dibenzofulvene-piperidine adduct |
Quantitative Deprotection Comparison
While direct, side-by-side kinetic studies are not extensively reported in a single source, the following table summarizes typical deprotection conditions and times gleaned from various experimental protocols.
| Protecting Group | Reagents | Solvent | Temperature | Typical Reaction Time |
| Nosyl (Ns) | Thiophenol (2.5 eq), K₂CO₃ (2.5 eq) | Acetonitrile (B52724) | Room Temperature to 50°C | 30 minutes - 16 hours |
| Boc | 20-50% TFA in DCM | Dichloromethane (DCM) | 0°C to Room Temperature | 1 - 4 hours |
| Fmoc | 20% Piperidine in DMF | Dimethylformamide (DMF) | Room Temperature | 15 - 20 minutes |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a primary amine are provided below. These protocols are generalized and may require optimization for specific substrates.
Nosyl Protection of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (Ns-Cl) (1.1 eq)
-
Pyridine (B92270) (2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the primary amine in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine to the stirred solution.
-
Add 2-nitrobenzenesulfonyl chloride portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with CH₂Cl₂ and wash sequentially with 1M HCl, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-nosylated amine by recrystallization or column chromatography.
Nosyl Deprotection using Thiophenol
Materials:
-
N-nosylated amine (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve the N-nosylated amine in acetonitrile in a round-bottom flask.
-
Add thiophenol to the solution.
-
Add potassium carbonate to the stirred mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may be gently heated to 40-50°C to increase the rate.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or ethyl acetate.
-
Combine the organic extracts and wash with 1M NaOH to remove excess thiophenol, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) or NaOH
-
Solvent (e.g., Dichloromethane, Dioxane/Water)
Procedure:
-
Dissolve the primary amine in the chosen solvent system.
-
Add the base (e.g., TEA) followed by di-tert-butyl dicarbonate.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup to remove the base and unreacted (Boc)₂O.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by chromatography if necessary.
Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Cool the solution to 0°C.
-
Add TFA (typically 20-50% v/v) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine is typically obtained as a TFA salt. Neutralize with a base during workup if the free amine is required.
Fmoc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 eq)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane/Water
Procedure:
-
Dissolve the amino acid in a 10% solution of sodium bicarbonate in water.
-
Add a solution of Fmoc-OSu in dioxane.
-
Stir the reaction vigorously at room temperature for 4-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer with dilute HCl to precipitate the Fmoc-protected amino acid.
-
Collect the product by filtration, wash with cold water, and dry.
Fmoc Deprotection using Piperidine
Materials:
-
Fmoc-protected amine
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected amine (or swell the Fmoc-protected amino acid on resin) in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the mixture at room temperature.
-
The deprotection is typically complete within 15-20 minutes.
-
Monitor the reaction by TLC or by UV absorbance of the dibenzofulvene-piperidine adduct.
-
For solid-phase synthesis, drain the deprotection solution and wash the resin extensively with DMF. For solution-phase, perform an appropriate aqueous workup.
Reaction Pathways and Orthogonality Visualized
The distinct deprotection mechanisms are key to understanding the utility of each protecting group.
A Comparative Guide to the Stability of Sulfonyl Protecting Groups
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the design of a synthetic route. Sulfonyl groups are a versatile class of protecting groups for amines, phenols, and sulfonic acids, prized for their general stability. However, the specific choice of a sulfonyl protecting group can significantly impact the outcome of a synthesis, as their stability profiles and cleavage conditions vary considerably. This guide provides an objective comparison of the stability of commonly used sulfonyl protecting groups, supported by experimental data, to aid in the rational selection of these crucial synthetic tools.
Comparative Stability of Sulfonyl Protecting Groups
The stability of a sulfonyl protecting group is influenced by the electronic and steric nature of the sulfonyl moiety. Generally, electron-withdrawing groups on the aryl ring of arylsulfonyl chlorides increase the electrophilicity of the sulfur atom, making the resulting sulfonamide or sulfonate ester more susceptible to nucleophilic cleavage. Conversely, sterically hindered sulfonyl groups exhibit greater resistance to cleavage.
Below is a summary of the stability of common sulfonyl protecting groups under various conditions.
| Protecting Group | Structure | Abbreviation | Stability to Acidic Conditions | Stability to Basic Conditions | Stability to Nucleophiles | Stability to Reductive Conditions |
| For Amines and Phenols | ||||||
| p-Toluenesulfonyl | Ts | Generally Stable[1][2] | Generally Stable[1][2] | Generally Stable; Cleaved by strong nucleophiles[3] | Cleaved by dissolving metal reduction (e.g., Na/NH3, Mg/MeOH) or strong acid hydrolysis[1][4] | |
| Methanesulfonyl | Ms | Generally Stable[1] | Generally Stable[1] | Generally Stable | Cleaved by dissolving metal reduction or strong acid hydrolysis[1][4] | |
| 2-Nitrobenzenesulfonyl | Ns | Stable | Labile[1] | Highly susceptible to cleavage by soft nucleophiles (e.g., thiols)[1] | Cleavable | |
| Benzenesulfonyl | Bs | Generally Stable | Generally Stable | Generally Stable | Cleavable | |
| Trifluoromethanesulfonyl | Tf | Very Stable | Very Stable | Very Stable | Difficult to cleave | |
| For Sulfonic Acids | ||||||
| Neopentyl | Neo | Labile to hot strong acids or strong Lewis acids[3] | Stable | Highly resistant to nucleophilic displacement[3] | Stable | |
| 2,2,2-Trifluoroethyl | TFE | Stable to moderately acidic conditions[3] | Labile to basic conditions[3] | Stable to some nucleophiles (e.g., NaI)[3] | Stable | |
| Phenyl | Ph | Stable to moderately acidic conditions[3] | Labile to basic conditions[3] | Highest stability to nucleophiles[3] | Stable | |
| 2,2,2-Trichloroethyl | TCE | Highly stable to acidic conditions[3] | Poorly stable and reactive under basic conditions[3] | Stable to non-basic nucleophiles; reacts with basic nucleophiles[3] | Labile to reducing conditions (e.g., Fe)[3] | |
| Hexafluoroisopropyl | HFIP | Highly stable to acidic conditions[3] | Poorly stable and reactive under basic conditions[3] | Reacts with nucleophiles[3] | Stable |
Experimental Protocols
Detailed methodologies for the installation and cleavage of key sulfonyl protecting groups are provided below.
Protocol 1: Tosylation of a Primary Amine
Objective: To protect a primary amine with a p-toluenesulfonyl (Ts) group.
Materials:
-
Primary amine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine (B92270) or Triethylamine (B128534) (Et3N) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
Dissolve the primary amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or triethylamine to the stirred solution.
-
Add p-toluenesulfonyl chloride portion-wise over 5-10 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-tosylated amine, which can be further purified by recrystallization or column chromatography.
Protocol 2: Mesylation of a Primary Alcohol
Objective: To protect a primary alcohol with a methanesulfonyl (Ms) group.[5][6]
Materials:
-
Primary alcohol (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)[5]
-
Triethylamine (Et3N) (1.5 eq)[5]
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask and cool to 0 °C.[5]
-
Add triethylamine to the stirred solution, followed by the dropwise addition of methanesulfonyl chloride.[5]
-
Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow it to warm to room temperature and stir for an additional 2 hours.[5]
-
Dilute the reaction mixture with water and separate the layers.[5]
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and brine.[5]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude mesylated product.[5]
Protocol 3: Deprotection of a Nosyl-Protected Amine using Thiophenol
Objective: To cleave the 2-nitrobenzenesulfonyl (Ns) group from a protected amine.
Materials:
-
N-nosylated amine (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K2CO3) (2.5 eq)
-
Acetonitrile (B52724) (MeCN) or N,N-Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM) or Ethyl acetate (B1210297) (EtOAc)
-
1 M NaOH solution
-
Brine
-
Anhydrous MgSO4
Procedure:
-
Dissolve the N-nosylated amine in acetonitrile or DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add thiophenol and stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with DCM or EtOAc.
-
Wash the combined organic extracts with 1 M NaOH solution to remove excess thiophenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 4: Reductive Deprotection of a Tosyl-Protected Amine
Objective: To cleave the p-toluenesulfonyl (Ts) group from a protected amine using magnesium and methanol.[1]
Materials:
-
N-tosylated amine (1.0 eq)
-
Magnesium turnings (excess)
-
Methanol (MeOH)
-
Ammonium (B1175870) chloride (NH4Cl) solution, saturated
Procedure:
-
To a solution of the N-tosylated amine in methanol, add an excess of magnesium turnings.
-
Stir the suspension at room temperature or with gentle heating. The reaction can be monitored by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Filter the mixture to remove the magnesium salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., EtOAc).
-
Separate the organic layer, dry it over anhydrous Na2SO4, filter, and concentrate to yield the deprotected amine.
Visualization of Workflow
The selection of an appropriate sulfonyl protecting group is a critical step in synthesis design. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a sulfonyl protecting group.
References
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
A Comparative Guide to Nosyl Deprotection Methods Validated by LC-MS
For researchers, scientists, and drug development professionals, the selection of an appropriate deprotection strategy is critical for the successful synthesis of complex molecules. The 2-nitrobenzenesulfonyl (nosyl) group is a widely used protecting group for amines due to its stability and selective removal under mild conditions. This guide provides an objective comparison of common nosyl deprotection methods, supported by experimental data, and outlines a general protocol for their validation using Liquid Chromatography-Mass Spectrometry (LC-MS).
The most prevalent method for nosyl group cleavage involves nucleophilic aromatic substitution (SNAr) using a thiol reagent in the presence of a base.[1] The thiolate anion, generated in situ, attacks the electron-deficient nitro-substituted aromatic ring of the nosyl group, leading to the liberation of the free amine.[1] Variations of this method involve different thiols, bases, and reaction conditions, each with its own advantages and disadvantages in terms of efficiency, reaction time, and ease of purification.
Comparison of Common Nosyl Deprotection Methods
The following table summarizes the performance of various nosyl deprotection methods based on reported experimental data. It is important to note that direct comparison can be challenging as reaction conditions may vary between studies.
| Deprotection Method | Reagents | Solvent | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| Solution-Phase (Thiophenol) | Thiophenol, Potassium Hydroxide (B78521) (KOH) | Acetonitrile (B52724) | 40-60 min (at 50°C) | High (not specified) | Advantages: Fast and effective. Disadvantages: Pungent odor of thiophenol, requires purification to remove thiol byproducts. |
| Solution-Phase (2-Mercaptoethanol) | 2-Mercaptoethanol, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Acetonitrile or DMF | Not Specified | High (not specified) | Advantages: Less volatile than thiophenol. Disadvantages: Still has an unpleasant odor, requires purification. |
| Solid-Phase (PS-Thiophenol) | PS-Thiophenol, Cesium Carbonate (Cs₂CO₃) | THF | 24 h (at RT) | 96 | Advantages: Odorless, simplified workup (filtration).[2] Disadvantages: Longer reaction time at room temperature. |
| Microwave-Assisted Solid-Phase | PS-Thiophenol, Cesium Carbonate (Cs₂CO₃) | THF | 6 min (at 80°C) | High (not specified) | Advantages: Extremely rapid reaction time, simplified workup.[2][3] Disadvantages: Requires microwave reactor, potential for resin degradation at higher temperatures.[2] |
| Odorless In-Situ Thiolate Generation | Homocysteine thiolactone, DBU, Primary Alcohol | Acetonitrile/Water | Not Specified | Good (not specified) | Advantages: Odorless, avoids handling of volatile thiols.[4] Disadvantages: May require optimization for specific substrates. |
Experimental Protocols
Method 1: Solution-Phase Deprotection using Thiophenol and KOH
This protocol is adapted from the Fukuyama amine synthesis.[1]
Materials:
-
Nosyl-protected amine
-
Thiophenol
-
Potassium hydroxide (KOH)
-
Acetonitrile (MeCN)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the nosyl-protected amine (1.0 eq) in acetonitrile.
-
In a separate flask, prepare a solution of potassium thiophenolate by dissolving thiophenol (2.5 eq) in acetonitrile and adding an aqueous solution of potassium hydroxide (2.5 eq) at 0°C.
-
Add the potassium thiophenolate solution to the solution of the nosyl-protected amine.
-
Stir the reaction mixture at room temperature or heat to 50°C for 40-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Method 2: Solid-Phase Deprotection using PS-Thiophenol and Cs₂CO₃
This method utilizes a polymer-supported thiol for a simplified workup.[2]
Materials:
-
Nosyl-protected amine
-
Polymer-supported thiophenol (PS-thiophenol)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), dry
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the nosyl-protected amine (1.0 eq) in dry THF, add cesium carbonate (3.25 eq).
-
Add PS-thiophenol (1.1-2.2 eq). A second addition of the resin may be necessary for complete conversion.[2]
-
Shake or stir the mixture at room temperature for 8-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a sintered glass funnel and wash the resin thoroughly with THF and dichloromethane.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the deprotected amine. Further purification is often not required.
LC-MS Validation Protocol
LC-MS is a powerful tool for monitoring the progress of deprotection reactions by separating and identifying the starting material, product, and potential byproducts.
Instrumentation:
-
Liquid Chromatograph (LC) with a UV detector
-
Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile or Methanol
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow:
-
Cone Gas: 50 L/h
-
Desolvation Gas: 600 L/h
-
Procedure:
-
Prepare a standard solution of the nosyl-protected starting material and the expected deprotected amine product for retention time and mass-to-charge ratio (m/z) confirmation.
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding a small amount of acid if the reaction is basic).
-
Dilute the quenched aliquot with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Inject the diluted sample into the LC-MS system.
-
Monitor the disappearance of the peak corresponding to the nosyl-protected starting material and the appearance of the peak for the deprotected amine product. The identity of each peak should be confirmed by its m/z value.
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: General workflow for nosyl deprotection.
Caption: LC-MS validation workflow.
References
A Comparative Guide to the Kinetic Studies of Nosyl Group Cleavage with Different Thiols
For researchers, scientists, and drug development professionals engaged in peptide and complex molecule synthesis, the selective deprotection of amines is a critical step. The 2-nitrobenzenesulfonyl (nosyl) group is a widely used protecting group for amines due to its stability and facile cleavage under mild conditions using thiols. This guide provides a comparative analysis of the kinetics of nosyl group cleavage with various thiols, supported by experimental data, to aid in the selection of the most effective deprotection strategy.
The cleavage of the nosyl group proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In the presence of a base, a thiol is deprotonated to the more nucleophilic thiolate anion. This anion attacks the electron-deficient nitro-substituted aromatic ring of the nosyl group, forming a transient Meisenheimer complex. Subsequent collapse of this intermediate results in the cleavage of the sulfur-nitrogen bond, liberating the free amine and forming a diaryl sulfide (B99878) byproduct.[1]
Comparative Kinetic Data of Thiol-Mediated Cleavage
The efficiency of the nosyl group cleavage is highly dependent on the nucleophilicity of the thiol used. While direct kinetic studies on various nosyl-protected amines are dispersed, a comprehensive kinetic analysis of the analogous SNAr reaction between 1-chloro-2,4-dinitrobenzene (B32670) (a structurally similar electrophile) and a range of biologically relevant thiols provides valuable insights into their relative reactivities. The following table summarizes the second-order rate constants for these reactions.
| Thiol | pKa of Thiol Group | Second-Order Rate Constant (k₂ in M⁻¹s⁻¹) |
| Cysteine | 8.30 | 1.58 x 10³ |
| Glutathione | 8.75 | 3.98 x 10² |
| N-acetylcysteine | 9.52 | 1.26 x 10² |
| Mercaptoethanol | 9.60 | 1.00 x 10² |
Data adapted from a kinetic study on the SNAr reactions of 1-chloro-2,4-dinitrobenzene with biothiols in aqueous media, which serves as a model for nosyl group cleavage.[2][3][4][5]
The data indicates that cysteine is the most reactive thiol among those tested, exhibiting the highest second-order rate constant. This enhanced reactivity can be attributed to the lower pKa of its thiol group, leading to a higher concentration of the more nucleophilic thiolate anion at physiological pH.
Visualizing the Deprotection Mechanism and Experimental Workflow
To better understand the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow for a kinetic study.
Caption: Mechanism of nosyl group cleavage by a thiolate anion.
Caption: Experimental workflow for a kinetic study of nosyl cleavage.
Experimental Protocol for Kinetic Analysis
The following is a representative protocol for determining the kinetics of nosyl group cleavage by a thiol using UV-Vis spectrophotometry. This method is based on monitoring the formation of the diaryl sulfide byproduct, which often has a distinct UV absorbance profile from the starting materials.
Materials:
-
Nosyl-protected amine
-
Thiol of interest (e.g., thiophenol, glutathione, cysteine)
-
Base (e.g., cesium carbonate, potassium hydroxide)
-
Anhydrous solvent (e.g., acetonitrile, dimethylformamide)
-
Buffer solution (if conducting the reaction in an aqueous environment)
-
UV-Vis spectrophotometer with a thermostated cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the nosyl-protected amine in the chosen solvent.
-
Prepare a stock solution of the thiol in the same solvent.
-
Prepare a stock solution of the base. The concentration of the base should be sufficient to ensure the deprotonation of the thiol.
-
-
Determination of the Wavelength of Maximum Absorbance (λmax):
-
Prepare a solution containing the nosyl-protected amine, an excess of the thiol, and the base to drive the reaction to completion.
-
Scan the UV-Vis spectrum of the product mixture to identify the λmax of the diaryl sulfide byproduct.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to the determined λmax and equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, add the solvent, the nosyl-protected amine stock solution, and the base stock solution.
-
Initiate the reaction by adding the thiol stock solution. The concentration of the thiol should be in large excess (at least 10-fold) compared to the nosyl-protected amine to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the predetermined λmax at regular time intervals until no further change in absorbance is observed, indicating the completion of the reaction.
-
-
Data Analysis:
-
Plot the natural logarithm of the difference between the final absorbance and the absorbance at time t (ln(A∞ - At)) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-kobs).
-
The second-order rate constant (k₂) can be calculated by dividing the pseudo-first-order rate constant (kobs) by the concentration of the thiol: k₂ = kobs / [Thiol].
-
Troubleshooting:
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the concentration of the thiol and/or the base, or gently heating the reaction mixture.[1]
-
Side Product Formation: If side products are observed (e.g., by LC-MS analysis), it may be necessary to use milder reaction conditions, such as a lower temperature or a weaker base.[1]
This guide provides a framework for understanding and comparing the kinetics of nosyl group cleavage with different thiols. By utilizing the provided data and experimental protocol, researchers can make informed decisions to optimize their deprotection strategies for efficient and selective synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
- 5. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Bases in Nosyl Deprotection: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate base is critical for the efficient and clean removal of the 2-nitrobenzenesulfonyl (nosyl) protecting group from primary and secondary amines. This guide provides a comparative analysis of various bases used in thiol-mediated nosyl deprotection reactions, supported by experimental data to facilitate informed decision-making in complex synthetic workflows.
The nosyl group is a valuable tool in organic synthesis due to its robust nature and its facile cleavage under mild conditions, which is orthogonal to many other common amine protecting groups like Boc, Cbz, and Fmoc. The deprotection typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a thiol, activated by a base to the more nucleophilic thiolate, attacks the electron-deficient nitro-substituted aromatic ring of the nosyl group.[1] This is followed by the cleavage of the sulfur-nitrogen bond, liberating the free amine. While various thiols can be employed, the choice of base significantly impacts the reaction's efficiency, yield, and cleanliness.
Comparative Performance of Bases
Experimental evidence suggests that while several bases can effect nosyl deprotection, their efficacy can vary significantly. A key study by Cardullo et al. on the deprotection of a model nosyl-protected amine, N-methyl-N-benzyl-o-nitrobenzenesulfonamide, using a solid-supported thiol highlights the superior performance of cesium carbonate (Cs₂CO₃) over stronger bases like sodium hydride (NaH) and lithium hexamethyldisilazide (LiHMDS).[2]
The data indicates that for a given thiol reagent, the choice of base can influence the reaction yield. Furthermore, the selection of the thiol itself plays a crucial role, with polymer-supported thiophenol demonstrating higher efficiency than a mercaptomethyl resin.[2]
| Thiol Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Mercaptomethyl-PS-DVB resin | NaH | DMF | 24 | 35 | [2] |
| Mercaptomethyl-PS-DVB resin | Cs₂CO₃ | DMF | 24 | 40 | [2] |
| PS-thiophenol | Cs₂CO₃ | DMF | 24 | >95 (complete conversion) | [2] |
In addition to inorganic bases, organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been utilized, particularly in methods aiming for odorless deprotection protocols through the in-situ formation of a thiolate from a thiolactone.[3]
Reaction Mechanisms and Workflows
The general mechanism for thiol-mediated nosyl deprotection involves the formation of a Meisenheimer complex as a key intermediate.[1] The choice of base is crucial for the initial deprotonation of the thiol to form the reactive thiolate anion.
Caption: Mechanism of thiol-mediated nosyl deprotection.
The experimental workflow for nosyl deprotection can be adapted for either solution-phase or solid-supported reagents, with the latter offering the advantage of simplified purification.
Caption: General experimental workflow for nosyl deprotection.
Experimental Protocols
Protocol 1: Nosyl Deprotection using Thiophenol and Potassium Hydroxide (B78521) (Solution-Phase)
This protocol is adapted from the Fukuyama amine synthesis.[1]
Materials:
-
Nosyl-protected amine
-
Thiophenol
-
Potassium hydroxide (KOH)
-
Acetonitrile (B52724) (MeCN)
-
Water
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the nosyl-protected amine (1.0 eq) in acetonitrile.
-
In a separate flask, prepare a solution of potassium thiophenolate by dissolving thiophenol (2.5 eq) in acetonitrile and adding an aqueous solution of potassium hydroxide (2.5 eq) at 0 °C.
-
Add the potassium thiophenolate solution to the solution of the nosyl-protected amine.
-
The reaction mixture can be stirred at room temperature or heated (e.g., to 50°C) to facilitate the reaction.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired amine.[1]
Protocol 2: Nosyl Deprotection using Polymer-Supported Thiophenol and Cesium Carbonate (Solid-Phase)
This protocol utilizes a solid-supported thiol for simplified purification.[2]
Materials:
-
Nosyl-protected amine
-
Polymer-supported thiophenol (PS-thiophenol)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the nosyl-protected amine (1.0 eq) in dry THF, add cesium carbonate (3.25 eq).[2]
-
Add PS-thiophenol (1.1-2.2 eq). For optimal results, the resin can be pre-treated with triphenylphosphine (B44618) (PPh₃) in deoxygenated THF to reduce any disulfide bonds formed during storage.[2]
-
Shake the mixture at room temperature for 8-24 hours. Monitor the reaction by TLC or LC-MS. For complete conversion, a second addition of the resin may be necessary.[2]
-
Upon completion, filter the reaction mixture through a sintered glass funnel and wash the resin thoroughly with THF and dichloromethane.[2]
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the deprotected amine. Further purification is often not required.[2]
Conclusion
The selection of the base in nosyl deprotection reactions is a critical parameter that can significantly influence the outcome. Experimental data indicates that milder inorganic bases, such as cesium carbonate, can be more effective than stronger bases like sodium hydride, particularly when using solid-supported thiol reagents.[2] The use of polymer-supported thiols in conjunction with an appropriate base like Cs₂CO₃ offers a streamlined and efficient method for nosyl deprotection, often circumventing the need for chromatographic purification.[2] For specialized applications requiring the avoidance of odorous thiols, organic bases like DBU can be employed in alternative deprotection strategies.[3] Researchers should consider the substrate, the chosen thiol, and the desired purity when selecting the optimal base for their specific nosyl deprotection needs.
References
A Comparative Guide to 2-Nitrobenzenesulfonyl Chloride and Other Sulfonating Agents
In the realm of organic synthesis, the formation of sulfonamides and the protection of amine functionalities are pivotal steps in the development of pharmaceuticals and other complex molecules. Sulfonyl chlorides are the primary reagents employed for these transformations. This guide provides an objective comparison of 2-nitrobenzenesulfonyl chloride (o-NsCl) against other commonly used sulfonating agents, with a focus on performance, reactivity, and applications, supported by experimental data for researchers, scientists, and drug development professionals.
Overview of Common Sulfonating Agents
The reactivity and utility of a sulfonyl chloride are largely dictated by the substituents on the aromatic ring or alkyl chain. The most prevalent agents in this class include 2-nitrobenzenesulfonyl chloride (o-NsCl), p-toluenesulfonyl chloride (TsCl), and methanesulfonyl chloride (MsCl). Each offers a unique profile of reactivity and stability for the resulting sulfonamide or sulfonate ester.
-
2-Nitrobenzenesulfonyl Chloride (o-NsCl): Also known as nosyl chloride, this reagent is distinguished by the presence of a nitro group ortho to the sulfonyl chloride. This electron-withdrawing group significantly enhances the electrophilicity of the sulfur atom, increasing its reactivity.[1] The primary advantage of the nosyl group lies in its use as a protecting group for amines, which can be cleaved under exceptionally mild conditions.[1]
-
p-Toluenesulfonyl Chloride (TsCl): Commonly known as tosyl chloride, TsCl is one of the most widely used sulfonating agents. It is valued for forming stable tosylates and tosylamides, where the tosyl group serves as an excellent leaving group in nucleophilic substitution reactions.[2][3]
-
Methanesulfonyl Chloride (MsCl): As an alkylsulfonyl chloride, mesyl chloride is often used to form mesylates from alcohols, which are excellent leaving groups.[4] The resulting sulfonamides (mesylamides) are also stable.
Performance and Data Comparison
The choice of a sulfonating agent depends on the specific requirements of the synthetic route, including desired reactivity, stability of the resulting protected group, and the conditions required for its eventual removal.
General and Physical Properties
The physical properties and inherent hazards of these reagents are important considerations for laboratory safety and handling.
| Property | 2-Nitrobenzenesulfonyl Chloride (o-NsCl) | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) |
| Molecular Formula | C₆H₄ClNO₄S | C₇H₇ClO₂S | CH₃ClO₂S |
| Molecular Weight | 221.62 g/mol | 190.65 g/mol | 114.55 g/mol |
| Appearance | Pale yellow crystalline powder[5] | White to off-white solid | Colorless to light yellow liquid |
| Melting Point | 63-67 °C[6] | 67-69 °C | -32 °C |
| Primary Hazards | Corrosive, moisture sensitive, causes severe skin and eye burns.[6][7][8] | Corrosive, moisture sensitive, causes severe burns. | Corrosive, lachrymator, moisture sensitive. |
Reactivity and Protecting Group Characteristics
The electronic effects of the substituents play a crucial role in the reactivity of the sulfonyl chloride and the stability of the sulfonamide product. The electron-withdrawing nitro group in o-NsCl makes it more reactive than TsCl.[1]
| Feature | 2-Nitrobenzenesulfonyl (Nosyl) Group | p-Toluenesulfonyl (Tosyl) Group | Methanesulfonyl (Mesyl) Group |
| Formation Conditions | Typically reacts with amines at 0 °C to room temperature.[9] | Often requires similar conditions to o-NsCl, sometimes with mild heating. | Reacts readily with amines and alcohols, often at 0 °C to room temperature.[4][10] |
| Reactivity | High, due to the electron-withdrawing nitro group.[1] | Moderate. | High. |
| Protected Group Stability | Stable to a wide range of acidic and basic conditions.[1] | Very stable to a wide range of conditions, including many acids and bases. | Generally stable, but can be less robust than tosylamides under certain conditions. |
| Deprotection Conditions | Mild: Thiophenol or other thiols in the presence of a mild base (e.g., K₂CO₃).[1] | Harsh: Strong acids (e.g., HBr/AcOH), dissolving metal reduction (e.g., Na/NH₃), or other reductive methods. | Harsh: Similar to tosyl group removal, often requiring strong acidic or reductive conditions. |
The most significant advantage of 2-nitrobenzenesulfonyl chloride is the unique balance it offers: the nosyl protecting group is robust enough to withstand various reaction conditions while being removable under very mild protocols that preserve sensitive functional groups elsewhere in the molecule.[1]
Experimental Protocols and Workflows
General Protocol for Sulfonamide Synthesis
This protocol is a standard method applicable to the synthesis of N-substituted sulfonamides from a primary or secondary amine and a sulfonyl chloride (e.g., o-NsCl, TsCl, MsCl).
Materials:
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Sulfonyl Chloride (o-NsCl, TsCl, or MsCl) (1.0 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[9]
-
Workup: Once complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[9]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to yield the pure sulfonamide.[9]
Caption: General workflow for sulfonamide synthesis.
Protocol for Deprotection of a 2-Nitrobenzenesulfonamide
This protocol highlights the mild conditions used to cleave the nosyl group, a key advantage of using o-NsCl as a protecting group reagent.
Materials:
-
N-Nosyl protected amine
-
Thiophenol (5 eq)
-
Potassium Carbonate (K₂CO₃) (5 eq)
-
Acetonitrile (B52724) (MeCN) or Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: Dissolve the N-nosyl protected amine in acetonitrile or DMF.
-
Reagent Addition: Add potassium carbonate followed by thiophenol to the solution.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and thiol byproducts.
-
Isolation and Purification: Dry the organic layer, concentrate, and purify the resulting free amine by column chromatography.
Logical Comparison of Deprotection Strategies
The choice of sulfonating agent for amine protection is critically dependent on the deprotection step. The nosyl group's unique cleavage pathway offers significant advantages in complex, multi-step syntheses.
Caption: Comparison of deprotection pathways.
Conclusion
2-Nitrobenzenesulfonyl chloride is a highly effective sulfonating agent with distinct advantages, particularly in its application for amine protection.
-
Key Advantage: The nosyl group provides a unique combination of stability under a variety of reaction conditions and the ability to be removed under very mild, nucleophilic conditions using thiols. This makes it an ideal choice for the synthesis of complex molecules with sensitive functional groups that would not tolerate the harsh conditions required to remove traditional tosyl or mesyl groups.
-
Reactivity: Its enhanced reactivity allows for rapid and efficient sulfonylation, often leading to high yields under mild conditions.[1]
-
Trade-offs: While highly useful, o-NsCl is a corrosive and moisture-sensitive solid that requires careful handling, similar to other sulfonyl chlorides.[8][11]
References
- 1. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]
- 2. Tosyl [chemeurope.com]
- 3. Tosyl group - Wikipedia [en.wikipedia.org]
- 4. Mesylate - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. fishersci.com [fishersci.com]
- 7. CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride [cymitquimica.com]
- 8. 2-Nitrobenzenesulfonyl chloride(1694-92-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Khan Academy [khanacademy.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
The Orthogonality of the Nosyl Group: A Comparative Guide for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the development of complex pharmaceuticals and natural products, the strategic selection of protecting groups is paramount. An ideal protecting group should be easily introduced and removed with high yield, stable to a wide range of reaction conditions, and, most importantly, exhibit orthogonality. Orthogonality allows for the selective removal of one protecting group in the presence of others, enabling the precise and sequential manipulation of functional groups within a molecule.[1]
This guide provides a comprehensive comparison of the 2-nitrobenzenesulfonyl (nosyl or Ns) protecting group with three other commonly used amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). We will delve into their relative stabilities, deprotection mechanisms, and provide detailed experimental protocols to assist researchers in making informed decisions for their synthetic strategies.
The Nosyl Group: A Powerful Tool for Amine Protection
The nosyl group has gained significant traction in complex molecule synthesis due to its robust nature and, critically, its unique deprotection conditions.[2] Unlike many other sulfonyl protecting groups that require harsh removal methods, the nosyl group can be cleaved under mild conditions using a thiol and a base.[3] This cleavage proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a thiolate anion attacks the electron-deficient nitro-substituted aromatic ring, leading to the formation of a Meisenheimer complex and subsequent release of the free amine.[3] This distinct deprotection pathway is the foundation of its orthogonality with Boc, Cbz, and Fmoc groups.
Comparative Data: Stability of Amine Protecting Groups
The selection of a protecting group is critically dependent on its stability towards various reagents and reaction conditions that will be employed in subsequent synthetic steps. The following table summarizes the stability of the nosyl group in comparison to Boc, Cbz, and Fmoc under common reaction conditions.
| Condition | Nosyl (Ns) | Boc | Cbz | Fmoc |
| Strong Acid (e.g., TFA, HCl) | Stable | Labile | Stable | Stable |
| Weak Acid (e.g., AcOH) | Stable | Stable (slowly labile) | Stable | Stable |
| Strong Base (e.g., NaOH, NaH) | Stable | Stable | Stable | Labile |
| Weak Base (e.g., Piperidine (B6355638), Et₃N) | Stable | Stable | Stable | Labile |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | Stable | Labile | Stable |
| Nucleophilic Thiolates (e.g., PhSH, K₂CO₃) | Labile | Stable | Stable | Stable |
This table is a qualitative summary based on numerous sources. Lability can be substrate-dependent.
Quantitative Comparison of Deprotection Conditions and Yields
The following table provides a quantitative comparison of typical deprotection conditions and expected yields for each protecting group. It is important to note that optimal conditions and yields are highly substrate-dependent.
| Protecting Group | Deprotection Reagents & Conditions | Typical Reaction Time | Typical Yield (%) | Orthogonal To |
| Nosyl (Ns) | Thiophenol (2-5 eq.), K₂CO₃ or KOH (2-5 eq.) in CH₃CN or DMF, RT to 50°C | 1 - 4 hours | >90% | Boc, Cbz, Fmoc |
| Boc | 20-50% TFA in CH₂Cl₂ or 4M HCl in Dioxane, RT | 0.5 - 2 hours | >95% | Ns, Cbz, Fmoc |
| Cbz | H₂ (1 atm), 10% Pd/C in MeOH or EtOH, RT | 2 - 16 hours | >95% | Ns, Boc, Fmoc |
| Fmoc | 20% Piperidine in DMF, RT | 15 - 30 minutes | >95% | Ns, Boc, Cbz |
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful implementation of protecting group strategies. The following are generalized procedures for the protection of a primary amine and subsequent deprotection for each group.
Nosyl (Ns) Group
Protection of a Primary Amine:
-
Dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Add triethylamine (B128534) (1.5 eq.) or pyridine (B92270) (2.0 eq.).
-
Cool the solution to 0°C and slowly add 2-nitrobenzenesulfonyl chloride (1.1 eq.).[2]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica (B1680970) gel chromatography.
Deprotection of a Nosyl-Protected Amine:
-
Dissolve the N-nosylated amine (1.0 eq.) in acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF).
-
Add thiophenol (2.5 eq.) and potassium carbonate (K₂CO₃) (2.5 eq.).[2]
-
Stir the mixture at room temperature for 1-4 hours.
-
Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 1 M NaOH to remove excess thiophenol, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Boc Group
Protection of a Primary Amine:
-
Dissolve the primary amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, THF, or a 1:1 mixture of dioxane and water).
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 eq.) and a base such as triethylamine (1.2 eq.) or sodium bicarbonate (2.0 eq.).[4]
-
Stir the reaction at room temperature for 2-12 hours.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify as necessary.
Deprotection of a Boc-Protected Amine:
-
Dissolve the Boc-protected amine in dichloromethane (CH₂Cl₂).
-
Add an equal volume of trifluoroacetic acid (TFA) (e.g., 50% TFA in CH₂Cl₂).[2]
-
Stir the mixture at room temperature for 30-60 minutes.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
The resulting amine trifluoroacetate (B77799) salt can be used directly or neutralized with a base.
Cbz Group
Protection of a Primary Amine:
-
Dissolve the primary amine (1.0 eq.) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (NaHCO₃) (2.0 eq.).
-
Cool the mixture to 0°C and slowly add benzyl (B1604629) chloroformate (Cbz-Cl) (1.2 eq.).[5]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify as necessary.
Deprotection of a Cbz-Protected Amine:
-
Dissolve the Cbz-protected amine in methanol (B129727) (MeOH) or ethanol (B145695) (EtOH).
-
Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir vigorously at room temperature for 2-16 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Fmoc Group
Protection of a Primary Amine:
-
Dissolve the primary amine (1.0 eq.) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.
-
Cool the solution to 0°C and add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 eq.).
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 4-12 hours.
-
Perform an aqueous work-up, extract the product, dry, concentrate, and purify.
Deprotection of an Fmoc-Protected Amine:
-
Dissolve the Fmoc-protected amine in dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Concentrate the reaction mixture under reduced pressure and purify the crude product, often by silica gel chromatography, to remove the dibenzofulvene-piperidine adduct.
Visualizing Orthogonality: Workflows and Decision Making
The true power of orthogonal protecting groups is realized in the context of a multi-step synthesis. Below are Graphviz diagrams illustrating a logical workflow for selecting an amine protecting group and a hypothetical synthetic pathway demonstrating their orthogonal removal.
Caption: A decision workflow for selecting a suitable amine protecting group.
References
The Nosyl Protecting Group: A Comprehensive Guide for Amine Protection in Research and Development
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical factor in the success of complex organic syntheses. This guide provides an in-depth comparison of the nosyl (Ns) protecting group with other commonly used amine protecting groups, namely Boc, Cbz, and Fmoc. By presenting objective performance comparisons, detailed experimental protocols, and supporting data, this document serves as a practical resource for making informed decisions in synthetic chemistry.
The 2-nitrobenzenesulfonyl (nosyl) group has emerged as a versatile and valuable tool for the protection of primary and secondary amines. Its utility stems from its facile introduction, robust stability under various reaction conditions, and, most notably, its mild and orthogonal cleavage conditions. Unlike the more traditional p-toluenesulfonyl (tosyl, Ts) group, which often requires harsh removal conditions, the nosyl group can be cleaved under remarkably mild conditions due to the electron-withdrawing nature of the ortho-nitro group, which facilitates nucleophilic aromatic substitution for deprotection.[1] This key feature allows for its seamless integration into complex synthetic strategies, particularly in peptide synthesis and the total synthesis of natural products.
Comparative Analysis of Amine Protecting Groups
The choice of an amine protecting group is a strategic decision that can significantly impact the efficiency and success of a synthetic route. The following tables provide a comparative overview of the nosyl group alongside the widely used Boc, Cbz, and Fmoc protecting groups, focusing on their stability under various conditions and their deprotection methods.
Table 1: Stability of Common Amine Protecting Groups
| Protecting Group | Strong Acid (e.g., TFA, HCl) | Weak Acid (e.g., AcOH) | Strong Base (e.g., NaOH, K2CO3) | Weak Base (e.g., Piperidine) | Catalytic Hydrogenation (H₂, Pd/C) | Nucleophiles (e.g., Thiols) |
| Nosyl (Ns) | Stable | Stable | Stable | Stable | Stable | Labile |
| Boc | Labile | Stable | Stable | Stable | Stable | Stable |
| Cbz | Stable | Stable | Stable | Stable | Labile | Stable |
| Fmoc | Stable | Stable | Labile | Labile | Stable | Stable |
Table 2: Deprotection Conditions for Common Amine Protecting Groups
| Protecting Group | Reagents | Typical Conditions |
| Nosyl (Ns) | Thiophenol, K₂CO₃ | DMF or ACN, rt to 50 °C |
| 2-Mercaptoethanol, DBU | CH₂Cl₂, rt | |
| Solid-supported thiol, Cs₂CO₃ | THF, rt or microwave | |
| Boc | Trifluoroacetic acid (TFA) | CH₂Cl₂, rt |
| HCl | Dioxane or Ether, rt | |
| Cbz | H₂, Pd/C | MeOH or EtOH, rt |
| Transfer Hydrogenation | Cyclohexene, Pd/C, EtOH, reflux | |
| Fmoc | 20% Piperidine in DMF | DMF, rt |
| DBU | DMF, rt |
Key Applications of the Nosyl Protecting Group
The unique properties of the nosyl group have led to its application in several key areas of organic synthesis, most notably in the Fukuyama amine synthesis and solid-phase peptide synthesis (SPPS).
Fukuyama Amine Synthesis
The Fukuyama amine synthesis is a powerful method for the preparation of secondary amines from primary amines.[2] This three-step process involves the nosylation of a primary amine, followed by N-alkylation, and subsequent removal of the nosyl group. The electron-withdrawing nature of the nosyl group renders the N-H proton of the nosylamide sufficiently acidic to be deprotonated by a mild base, facilitating alkylation under conditions such as the Mitsunobu reaction or with an alkyl halide.[2]
Solid-Phase Peptide Synthesis (SPPS)
The orthogonality of the nosyl group to both acid-labile (Boc) and base-labile (Fmoc) protecting groups makes it a valuable tool in SPPS for the protection of the α-amino group of amino acids. Its stability to the repetitive acidic or basic conditions used for the removal of Boc or Fmoc groups, respectively, allows for the selective deprotection of the nosyl group at a specific point in the synthesis to enable, for example, side-chain modifications or peptide cyclization.
Experimental Protocols
Protection of a Primary Amine with Nosyl Chloride (Nosylation)
Materials:
-
Primary amine (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the primary amine in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., pyridine) to the stirred solution.[1]
-
Add 2-nitrobenzenesulfonyl chloride portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-nosylated amine can be further purified by recrystallization or column chromatography on silica (B1680970) gel.
Deprotection of a Nosyl-Protected Amine using Thiophenol
Materials:
-
N-Nosyl amine (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (CH₂Cl₂)
-
1 M NaOH solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the N-nosyl amine in ACN or DMF.
-
Add thiophenol to the solution.
-
Add potassium carbonate to the stirred mixture.
-
Heat the reaction mixture to a temperature between room temperature and 50 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Extract the aqueous mixture with an organic solvent such as EtOAc or CH₂Cl₂ (3x).
-
Combine the organic extracts and wash sequentially with 1 M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Fukuyama-Mitsunobu Reaction for N-Alkylation of a Nosylamide
Materials:
-
N-Nosyl amine (1.0 eq)
-
Alcohol (1.2 eq)
-
Triphenylphosphine (B44618) (PPh₃, 1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-nosyl amine, alcohol, and triphenylphosphine in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to isolate the N-alkylated nosylamide.
Visualizing Key Processes
To further aid in the understanding of the nosyl protecting group's utility, the following diagrams, generated using Graphviz, illustrate key mechanistic and workflow concepts.
References
A Comparative Guide to the Industrial Scalability of the Fukuyama Amine Synthesis
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of amines is a critical aspect of bringing new chemical entities to market. The Fukuyama amine synthesis, a powerful method for the preparation of secondary amines, offers mild reaction conditions and high functional group tolerance. However, its scalability for industrial applications requires careful consideration when compared to established alternatives such as reductive amination, the Gabriel synthesis, and the Buchwald-Hartwig amination. This guide provides an objective comparison of these methods, supported by available data, to inform the selection of the most suitable approach for large-scale amine production.
Executive Summary
The choice of an amine synthesis method for industrial applications is a trade-off between reaction efficiency, cost of goods (COGs), process safety, and environmental impact. While the Fukuyama amine synthesis provides a versatile and mild route to secondary amines, its industrial application faces challenges related to atom economy and the use of stoichiometric reagents, particularly in the context of the Mitsunobu reaction. In contrast, methods like reductive amination often offer a more cost-effective and greener profile for large-scale production. The Gabriel synthesis remains a reliable method for primary amines, and the Buchwald-Hartwig amination excels in the synthesis of arylamines.
Comparative Analysis of Amine Synthesis Methods
The following tables summarize the key performance indicators for the Fukuyama amine synthesis and its alternatives in an industrial context.
Table 1: General Comparison of Industrial Amine Synthesis Methods
| Feature | Fukuyama Amine Synthesis | Reductive Amination | Gabriel Synthesis | Buchwald-Hartwig Amination |
| Primary Amine Synthesis | Not applicable | Yes | Yes | Yes (for arylamines) |
| Secondary Amine Synthesis | Yes | Yes | No | Yes (for arylamines) |
| Tertiary Amine Synthesis | No | Yes | No | Yes (for arylamines) |
| Reaction Conditions | Mild | Mild to moderate | Often harsh hydrolysis | Mild to moderate |
| Key Reagents | Nosyl chloride, alcohol, phosphine (B1218219), azodicarboxylate, thiol | Carbonyl, amine, reducing agent | Phthalimide, alkyl halide, hydrazine (B178648)/acid/base | Aryl halide, amine, palladium catalyst, ligand, base |
| Key Advantages | High functional group tolerance, reliable for secondary amines.[1][2] | High atom economy, cost-effective, often one-pot.[3] | Avoids over-alkylation for primary amines. | Broad scope for C-N bond formation with aryl halides. |
| Key Disadvantages | Poor atom economy (Mitsunobu), difficult purification.[4] | Potential for over-alkylation, catalyst sensitivity. | Limited to primary amines, harsh cleavage conditions. | Catalyst cost and sensitivity, ligand selection. |
Table 2: Industrial Scalability and Process Metrics
| Parameter | Fukuyama Amine Synthesis | Reductive Amination | Gabriel Synthesis | Buchwald-Hartwig Amination |
| Scalability | Challenging due to Mitsunobu byproducts.[4] | Generally good, with established large-scale processes. | Good for primary amines. | Good, with numerous industrial applications. |
| Process Mass Intensity (PMI) | Expected to be high due to stoichiometric reagents and solvents. | Generally lower, especially with catalytic variants.[5] | Moderate to high, depending on work-up. | Moderate, influenced by catalyst loading and solvent usage. |
| Cost of Goods (COGs) | Can be high due to expensive reagents (e.g., phosphines, azodicarboxylates). | Often lower due to cheaper raw materials and catalysts.[6] | Generally cost-effective for simple primary amines. | Can be high due to palladium catalyst and ligand costs. |
| Safety, Health & Environment (SHE) | Use of hazardous reagents (e.g., azodicarboxylates, thiols).[1][4] | Use of flammable solvents and reducing agents; potential for hydrogen gas handling. | Use of strong acids/bases and hydrazine (toxic). | Use of palladium (heavy metal) and potentially toxic ligands/solvents. |
Experimental Protocols and Methodologies
Fukuyama Amine Synthesis (Laboratory Scale Example)
The Fukuyama amine synthesis is a two-step process involving the nosylation of a primary amine followed by alkylation. A key step often involves the Mitsunobu reaction for the alkylation of the nosyl-protected amine with an alcohol.
Step 1: Nosylation of a Primary Amine A primary amine is reacted with 2-nitrobenzenesulfonyl chloride (NsCl) in the presence of a base (e.g., triethylamine (B128534) or pyridine) in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. The reaction mixture is typically stirred for several hours until completion. Work-up involves washing with aqueous solutions to remove the base and hydrochloride salts, followed by drying and concentration of the organic phase to yield the N-nosylated amine.
Step 2: Alkylation via Mitsunobu Reaction The N-nosylated amine, an alcohol, and a phosphine (e.g., triphenylphosphine (B44618), PPh₃) are dissolved in a suitable solvent such as THF or DCM. An azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion. A significant challenge at scale is the removal of the triphenylphosphine oxide and hydrazide byproducts, often requiring chromatography.[4]
Step 3: Deprotection The nosyl group is cleaved by treatment with a thiol (e.g., thiophenol) and a base (e.g., potassium carbonate) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] The work-up involves extraction and purification to isolate the final secondary amine.
Reductive Amination (Industrial Scale Example)
Reductive amination is a widely used industrial method for amine synthesis. It can be performed in one or two steps.
One-Pot Reductive Amination A carbonyl compound (aldehyde or ketone) and an amine are mixed in a suitable solvent, often with a dehydrating agent or under conditions that remove water. A reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) for laboratory scale or catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) for industrial scale, is then introduced.[3] The reaction is monitored until completion, followed by a work-up that typically involves filtration of the catalyst, extraction, and distillation or crystallization of the product.
Process Workflows and Logical Relationships
The following diagrams illustrate the generalized workflows for the Fukuyama amine synthesis and reductive amination, highlighting the key stages and differences in their industrial application.
Industrial Scale-Up Considerations
Fukuyama Amine Synthesis
The primary hurdle for the industrial scale-up of the Fukuyama amine synthesis lies in the Mitsunobu reaction step.[4] The use of stoichiometric amounts of triphenylphosphine and an azodicarboxylate leads to the formation of equimolar amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts.[4] These byproducts can be challenging to remove from the reaction mixture, often necessitating chromatographic purification, which is undesirable for large-scale manufacturing due to high solvent consumption and cost.[4] While modifications to the Mitsunobu protocol exist to facilitate easier purification, they may add to the overall cost and complexity of the process. A case study on the synthesis of AZD8186 demonstrated the use of a Fukuyama modification of the Mitsunobu reaction at kilogram scale, highlighting that with careful process development, scalability can be achieved.
Reductive Amination
Reductive amination is a workhorse reaction in the pharmaceutical and chemical industries due to its efficiency and the use of readily available starting materials.[3] Catalytic hydrogenation is a common method for the reduction step at an industrial scale, offering high efficiency and producing only water as a byproduct. Challenges in scaling up reductive amination include managing the exothermic nature of the reaction, ensuring efficient mixing for heterogeneous catalysts, and handling of hydrogen gas. However, these are well-understood engineering challenges with established solutions.
Gabriel Synthesis
The Gabriel synthesis is a robust method for the production of primary amines, effectively avoiding the over-alkylation issues seen with direct alkylation of ammonia. Its scalability is generally good. However, the deprotection step, which often requires harsh conditions such as strong acids or bases, or the use of hydrazine, can be a drawback in an industrial setting, particularly for complex molecules with sensitive functional groups.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a go-to method for the synthesis of arylamines in the pharmaceutical industry. The development of highly active catalysts and ligands has enabled its application on a large scale. The main considerations for industrial scale-up are the cost and availability of the palladium catalyst and the specific phosphine ligand required for a given transformation. Catalyst deactivation and the need for stringent anaerobic and anhydrous conditions can also add to the operational complexity and cost.
Conclusion
The Fukuyama amine synthesis is a valuable tool in the synthetic chemist's arsenal, particularly for the synthesis of complex secondary amines where mild conditions are paramount. However, for industrial-scale production, its scalability is often hampered by the inherent drawbacks of the Mitsunobu reaction, leading to a high Process Mass Intensity and potentially high Cost of Goods.
For the synthesis of a broad range of amines, reductive amination generally presents a more favorable profile for industrial applications due to its higher atom economy, lower cost, and more straightforward work-up procedures. The Gabriel synthesis remains a viable option for the large-scale production of primary amines, while the Buchwald-Hartwig amination is the method of choice for the synthesis of arylamines, despite the associated catalyst costs.
The selection of the optimal amine synthesis strategy for an industrial application will ultimately depend on a thorough evaluation of the specific target molecule, the required scale of production, and a comprehensive techno-economic analysis. While the Fukuyama amine synthesis may be the enabling technology for the synthesis of a specific complex pharmaceutical intermediate, for many commodity and fine chemical applications, alternative methods will likely prove to be more economically and environmentally sustainable.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Nitrobenzenesulfonic Acid: A Procedural Guide
For researchers and professionals in the scientific community, the responsible handling and disposal of chemical reagents like 2-Nitrobenzenesulfonic acid are fundamental to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, addressing immediate safety protocols and logistical operations to foster a culture of safety and environmental responsibility.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to recognize the potential hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). The substance is known to cause severe skin burns and eye damage.
Hazard Assessment:
-
Primary Hazards: Causes severe skin burns and eye damage. May be harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents, metals, and copper.[2]
-
Environmental Hazards: Discharge into the environment must be avoided.[3] Do not let the chemical enter drains.[3]
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. Always wear the following when handling this compound:[1][4]
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles or a face shield. | To protect against splashes and eye contact.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and burns.[5] |
| Body Protection | A laboratory coat or chemical protective clothing. | To protect skin and clothing from contamination.[4] |
All handling operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3][5]
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.
-
Restrict Access: Immediately alert others in the vicinity and secure the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[5]
-
Contain and Absorb: For liquid spills, cover and contain the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or earth.[5][6] For solid spills, gently cover the material to avoid creating dust.[5]
-
Collect Waste: Carefully sweep or shovel the absorbed material into a designated, leak-proof, and properly labeled hazardous waste container.[2][5][7] Use non-sparking tools to avoid ignition sources.[3]
-
Decontaminate: Wipe the spill area with a damp cloth, and then wash the area with soap and water. Dispose of the cleaning materials as hazardous waste.[5]
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in compliance with all applicable federal, state, and local regulations. The primary method for disposal is through a licensed hazardous waste management service.
Step 1: Waste Segregation and Collection
-
Do Not Mix: Keep this compound waste separate from other waste streams.[8][9] Store it in its original container or a suitable, clearly labeled, and tightly closed container.[3][8]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
Step 2: Storage
-
Designated Area: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[5]
-
Safe Conditions: The storage area must be a dry, cool, and well-ventilated place, away from incompatible materials.[3][7][8]
Step 3: Disposal of Empty Containers
-
Decontamination: A container that held this compound must be treated as hazardous waste unless properly decontaminated.[5]
-
Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., water).[5]
-
Rinsate Collection: The rinsate from all rinses must be collected and disposed of as hazardous liquid waste.[5]
-
Final Disposal: Once triple-rinsed, and after defacing the chemical label, the container can typically be disposed of as regular trash. Always confirm this procedure with your institution's Environmental Health and Safety (EHS) department.[5]
Step 4: Arranging for Professional Disposal
-
Contact EHS: Once the waste container is full, or in accordance with your institution's policies, contact your EHS department or a licensed hazardous waste disposal company to arrange for pickup.[5][7]
-
Approved Methods: The recommended disposal methods are removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems. [3]
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. capitalresin.com [capitalresin.com]
- 5. benchchem.com [benchchem.com]
- 6. alphachem.ca [alphachem.ca]
- 7. combi-blocks.com [combi-blocks.com]
- 8. assets.ctfassets.net [assets.ctfassets.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Nitrobenzenesulfonic Acid
Essential safety protocols and disposal guidelines for researchers, scientists, and drug development professionals working with 2-Nitrobenzenesulfonic acid. This guide provides immediate, actionable information to ensure the safe handling and disposal of this corrosive chemical, fostering a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a corrosive solid that can cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or inhaled.[1][2] Adherence to stringent safety protocols is paramount to prevent exposure and ensure personal safety. The following Personal Protective Equipment (PPE) is mandatory when handling this chemical.
| PPE Component | Specifications | Rationale |
| Hand Protection | Double gloving with a combination of nitrile and butyl rubber or neoprene gloves is recommended.[3][4][5] | Provides a robust barrier against this corrosive acid. While specific breakthrough time data for this compound is not readily available, these materials offer broad-spectrum chemical resistance.[3][4][5] Always inspect gloves for any signs of degradation or perforation before and during use. |
| Eye and Face Protection | Chemical safety goggles with side shields are the minimum requirement. A full-face shield must be worn over the goggles to protect against splashes.[6] | Protects the eyes and face from contact with the solid powder or solutions, which can cause severe burns and irreversible damage. |
| Body Protection | A chemical-resistant apron over a lab coat is required for handling small quantities. For larger quantities or when there is a significant risk of splashing, a full-body chemical-resistant suit made of materials such as PVC or neoprene should be worn.[7] | Prevents contact of the corrosive solid or its solutions with the skin. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used if handling the powder outside of a certified chemical fume hood, or if dust is generated. | Protects the respiratory tract from irritation and potential harm from inhaling the fine particles of the acid. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the essential steps for a safe handling operation.
Caption: A logical workflow diagram illustrating the key stages of safely handling this compound.
Detailed Experimental Protocol for Handling:
-
Area Preparation: Designate a specific area for handling this compound within a certified chemical fume hood.[1] Ensure that an emergency eyewash station and safety shower are readily accessible and have been tested.
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, beakers, and stir bars, as well as the required solvents and neutralizing agents for potential spills.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above. Ensure a proper fit for all items.
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat inside the chemical fume hood to contain any dust.
-
Dissolution: If preparing a solution, fill a beaker with the appropriate amount of solvent (e.g., water). Slowly and carefully add the weighed this compound to the solvent while stirring continuously.[8] Never add the solvent to the acid, as this can cause a violent exothermic reaction and splashing.
-
Decontamination of Equipment: Thoroughly decontaminate all reusable equipment that has come into contact with the chemical. Wash with a suitable laboratory detergent and rinse with copious amounts of water.
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid contaminating your skin or clothing. For example, remove the outer gloves first, followed by the face shield, then the inner gloves.
Disposal Plan: Neutralization and Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Neutralization Protocol:
-
Prepare a Neutralizing Solution: In a large, appropriate container within a chemical fume hood, prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), in cold water.[7][9] An ice bath can be used to control the temperature during neutralization.[9]
-
Slow Addition of Acidic Waste: Slowly and carefully add the this compound waste (either the solid or a solution) to the basic solution with constant stirring.[9] Be aware that this is an exothermic reaction and may generate heat and gas.
-
Monitor pH: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the basic solution until the pH is neutral (between 6.0 and 8.0).[10]
-
Final Disposal: Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[9] Always check with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Disposal of Contaminated Materials:
-
Disposable PPE: All disposable PPE, such as gloves and weigh boats, that has come into contact with this compound should be collected in a designated, labeled hazardous waste container.
-
Contaminated Labware: Glassware and other labware that cannot be decontaminated should be disposed of as solid hazardous waste.
-
Spill Cleanup Materials: Any materials used to clean up spills of this compound must be treated as hazardous waste and disposed of accordingly.
Decontamination of Personal Protective Equipment:
Reusable PPE, such as face shields and chemical-resistant suits, must be thoroughly decontaminated after each use.
-
Gross Decontamination: Remove any visible solid particles by gently brushing or wiping.[11]
-
Wash and Rinse: Wash the PPE with a mild detergent and water solution. Rinse thoroughly with clean water.
-
Inspect: Carefully inspect the PPE for any signs of degradation, such as discoloration, swelling, or cracking. If any damage is observed, the item should be disposed of as hazardous waste.
-
Dry and Store: Allow the PPE to air dry completely before storing it in a clean, designated area.
By adhering to these rigorous safety and disposal protocols, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
- 1. research.arizona.edu [research.arizona.edu]
- 2. This compound | 80-82-0 | TCI AMERICA [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. This compound Hydrate | 80-82-0 | AAA08082 [biosynth.com]
- 6. scienceequip.com.au [scienceequip.com.au]
- 7. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 8. ehs.sonoma.edu [ehs.sonoma.edu]
- 9. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 10. Lab methods [zoology.ubc.ca]
- 11. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
